2-Methyl-5-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLCKENDTZITFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371030 | |
| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25449-96-1 | |
| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 2-Methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Methyl-5-(trifluoromethyl)aniline (CAS No: 25449-96-1). This compound is a key building block in the synthesis of a variety of commercially significant molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring both a methyl and a trifluoromethyl group on the aniline scaffold, imparts specific characteristics that are leveraged in the design of bioactive compounds.[2] This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for their determination, and includes spectroscopic information for characterization.
Chemical and Physical Properties
This compound, also known as 3-Amino-4-methylbenzotrifluoride or 5-Trifluoromethyl-o-toluidine, is a substituted aniline with the molecular formula C₈H₈F₃N.[1] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aromatic ring significantly influences its chemical reactivity, basicity, and solubility.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25449-96-1 | [1] |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | Light yellow to brown powder or lump | [1] |
| Melting Point | 38 - 42 °C | [1] |
| Boiling Point | 74 °C at 8 mmHg | [1] |
| pKa (Predicted) | Due to the electron-withdrawing nature of the trifluoromethyl group, the pKa is predicted to be lower than that of aniline (4.6). A precise experimental value is not readily available in the literature. | |
| Solubility (Qualitative) | Soluble in various organic solvents.[1] Insoluble in water.[3] | [1][3] |
| XlogP (Predicted) | 2.3 | [4] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable data. The following protocols are provided as a guide for the determination of key physicochemical properties of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound.[5]
Protocol:
-
Dissolution: Dissolve 14.8 g of 2-Methyl-5-trifluoromethylnitrobenzene in 100 ml of ethanol.[5]
-
Catalyst Addition: Add 0.5 g of 10% palladium on charcoal to the solution.[5]
-
Hydrogenation: Hydrogenate the mixture at ambient temperature and pressure.[5] The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Filter the solution to remove the palladium on charcoal catalyst.[5]
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a pale yellow oil.[5] The yield for this reported procedure is approximately 10.1 g.[5]
Determination of pKa (Potentiometric Titration)
The basicity of an aromatic amine is a critical parameter and can be determined experimentally via potentiometric titration.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture, such as 50% ethanol-water, to a known concentration.[6]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[6]
Determination of Solubility (Gravimetric Method)
The solubility of the compound in various organic solvents can be determined using the gravimetric method.
Protocol:
-
Equilibration: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.[7]
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Filtration: Carefully filter a known volume of the saturated solution through a syringe filter (0.22 µm) to remove any undissolved solid.[3]
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.
-
Calculation: Calculate the solubility in terms of g/L or mol/L.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Predicted chemical shifts and data from analogous compounds are presented below.
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both the methyl and trifluoromethyl groups. The methyl protons will appear as a singlet, and the amine protons as a broad singlet.
¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the trifluoromethyl carbon (which will exhibit a characteristic quartet due to coupling with the fluorine atoms).
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group.
Reference NMR Data for a Similar Compound (N,2-dimethyl-N-(trifluoromethyl)aniline):
-
¹H NMR (500 MHz, Chloroform-d): δ 7.38 – 7.33 (m, 1H), 7.29 – 7.21 (m, 3H), 2.94 (q, J = 1.1 Hz, 3H), 2.35 (s, 3H).[6]
-
¹³C NMR (126 MHz, Chloroform-d): δ 142.33, 138.64, 132.10, 128.80, 127.87, 127.62, 124.86 (q, J = 254.3 Hz), 37.41 (d, J = 2.0 Hz), 18.75.[6]
-
¹⁹F NMR (470 MHz, Chloroform-d): δ -59.97 (3F).[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Around 3300-3500 cm⁻¹ (characteristic of the primary amine).
-
C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-F stretching (trifluoromethyl group): Strong absorptions in the region of 1000-1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 175.15. Fragmentation patterns will be characteristic of the substituted aniline structure.
Biological and Pharmaceutical Relevance
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][8] The trifluoromethyl group is a common feature in modern drug design, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2]
Role in Kinase Inhibitor Synthesis
Aniline derivatives are fundamental scaffolds for a large class of kinase inhibitors used in oncology.[9] These inhibitors often target signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[10][11] The general mechanism involves the aniline moiety binding to the hinge region of the kinase's ATP-binding pocket, thereby blocking its activity and downstream signaling.
Below is a conceptual workflow illustrating the role of an aniline derivative in the synthesis of a generic kinase inhibitor.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C8H8F3N) [pubchemlite.lcsb.uni.lu]
- 5. embibe.com [embibe.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the prevalent and efficient method of catalytic hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene. This document offers a detailed experimental protocol for this synthesis, including reaction setup, monitoring, work-up, and purification. Additionally, it presents a summary of quantitative data, alternative synthetic strategies, and essential spectroscopic data for the characterization of the final product. The guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical compound.
Introduction
This compound is a crucial building block in the synthesis of a variety of commercial products, including pharmaceuticals and pesticides.[1] Its utility stems from the presence of both a methyl and a trifluoromethyl group on the aniline ring, which can impart desirable properties such as increased lipophilicity and metabolic stability to the final products. The most common and industrially viable method for its preparation is the reduction of the corresponding nitro compound, 2-Methyl-5-trifluoromethylnitrobenzene. This guide will delve into the practical aspects of this synthesis, providing a detailed protocol and relevant data for successful and reproducible execution.
Primary Synthesis Route: Catalytic Hydrogenation
The reduction of 2-Methyl-5-trifluoromethylnitrobenzene to this compound is most effectively achieved through catalytic hydrogenation, typically employing palladium on charcoal (Pd/C) as the catalyst in an ethanol solvent. This method is favored for its high yield and clean conversion.
Reaction Scheme
References
An In-depth Technical Guide to 4-Fluorobenzoylacetonitrile (CAS RN: 4640-67-9)
Note on CAS Number: The CAS number provided in the topic (349-83-7) corresponds to [3-(Trifluoromethyl)phenylthio]acetic acid. However, the context of the request, focusing on a versatile intermediate in drug development, strongly suggests that the intended compound of interest is 4-Fluorobenzoylacetonitrile, which has the CAS number 4640-67-9. This guide will focus on the latter.
Introduction
4-Fluorobenzoylacetonitrile is a fluorinated aromatic ketone and nitrile compound that serves as a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a fluorinated phenyl ring, a ketone group, and a nitrile group, imparts unique reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Fluorobenzoylacetonitrile, with a focus on its role in drug development for researchers, scientists, and professionals in the field.
Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic properties of 4-Fluorobenzoylacetonitrile.
Table 1: Physicochemical Properties of 4-Fluorobenzoylacetonitrile
| Property | Value | Reference |
| CAS Number | 4640-67-9 | |
| Molecular Formula | C₉H₆FNO | |
| Molecular Weight | 163.15 g/mol | |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 84-88 °C | |
| Solubility | Soluble in dimethylformamide and dimethyl sulfoxide. | |
| UV max | 247 nm (in EtOH) | |
| InChI Key | LOJBBLDAJBJVBZ-UHFFFAOYSA-N | |
| SMILES | Fc1ccc(cc1)C(=O)CC#N |
Table 2: Spectroscopic Data of 4-Fluorobenzoylacetonitrile
| Spectrum | Key Features | Reference |
| ATR-IR | Attenuated Total Reflectance Infrared (ATR-IR) spectra are available. | [1] |
| ¹³C NMR | ¹³C Nuclear Magnetic Resonance (NMR) spectral data is available. | [2] |
Synthesis of 4-Fluorobenzoylacetonitrile
Several synthetic routes to 4-Fluorobenzoylacetonitrile have been reported, each with its own advantages and disadvantages. Two common methods are detailed below.
Synthesis from Methyl 4-fluorobenzoate and Acetonitrile
This method involves the condensation of methyl 4-fluorobenzoate with acetonitrile using a strong base.
Experimental Protocol:
-
Reaction Setup: A suitable reactor is charged with methyl 4-fluorobenzoate, toluene, and acetonitrile.
-
Cooling: The reaction mixture is cooled to a temperature between -5 and 0 °C.
-
Base Addition: A solution of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) in THF, is slowly added while maintaining the temperature between -5 and +5 °C.
-
Quenching: The reaction is quenched by the addition of dilute hydrochloric acid until the pH is below 5.
-
Workup: The organic layer is separated, and the solvent is partially removed by vacuum distillation.
-
Precipitation and Isolation: Toluene is added, and the mixture is heated to obtain a clear solution. n-Heptane is then added to induce precipitation. The mixture is cooled, and the solid product is isolated by filtration, washed with n-heptane, and dried under vacuum.
A patent describes a similar method using an alkali metal as the base and acetonitrile as both a reactant and a solvent, which can achieve a purity of over 99% and a yield of more than 93%[3].
Synthesis from Malononitrile and Fluorobenzene
This method involves the reaction of malononitrile with fluorobenzene in the presence of trifluoromethanesulfonic acid[4].
Experimental Protocol:
-
Reaction: Malononitrile is dissolved in a solvent (e.g., chloroform), and then fluorobenzene and trifluoromethanesulfonic acid are added. The reaction is carried out at 70-80 °C for 8-12 hours[4].
-
Crude Product Isolation: The reaction mixture is worked up to obtain the crude 4-fluorobenzoylacetonitrile.
-
Recrystallization: The crude product is dissolved in a hot alcohol, and a small molecule alkane is added dropwise. The mixture is then cooled to 0-10 °C to induce crystallization, followed by filtration to obtain the purified product[4].
Applications in Drug Development
4-Fluorobenzoylacetonitrile is a crucial intermediate in the synthesis of several biologically active compounds.
Synthesis of Blonanserin
Blonanserin is an antipsychotic agent that acts as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist. 4-Fluorobenzoylacetonitrile is a key starting material in its synthesis[5][6]. The synthesis involves the reaction of 4-fluorobenzoylacetonitrile with cyclooctanone[5][6].
The mechanism of action of Blonanserin, the final drug product, involves the blockade of dopamine D₂ and serotonin 5-HT₂A receptors in the brain, which is believed to be responsible for its antipsychotic effects.
Synthesis of Pyrazolopyrimidines
4-Fluorobenzoylacetonitrile is also utilized in the preparation of pyrazolopyrimidines, a class of compounds that have shown potential as antimicrobial and antioxidant agents.
Safety and Handling
4-Fluorobenzoylacetonitrile is considered hazardous and should be handled with appropriate personal protective equipment.
Table 3: Safety Information for 4-Fluorobenzoylacetonitrile
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |
| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
Conclusion
4-Fluorobenzoylacetonitrile is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the antipsychotic drug Blonanserin. Its synthesis has been optimized to produce high-purity material, which is crucial for its use in drug manufacturing. The information provided in this technical guide offers a comprehensive resource for researchers and professionals working with this compound, from its fundamental properties to its practical applications and safety considerations.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 4. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 5. CN102093289A - New preparation method of Blonanserin intermediate - Google Patents [patents.google.com]
- 6. CN102093289B - New preparation method of Blonanserin intermediate - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Methyl-5-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 2-Methyl-5-(trifluoromethyl)aniline. This compound, also known as 3-Amino-4-methylbenzotrifluoride, is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.
Spectroscopic Data Summary
The following tables summarize the available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.20 | Singlet | 3H | -CH₃ |
| ~3.80 | Broad Singlet | 2H | -NH₂ |
| ~6.80 | Doublet | 1H | Ar-H |
| ~7.05 | Doublet of Doublets | 1H | Ar-H |
| ~7.25 | Singlet | 1H | Ar-H |
Note: Predicted values are based on the analysis of structurally similar compounds.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~17.0 | -CH₃ |
| ~115.0 | Ar-C |
| ~118.0 | Ar-C |
| ~124.0 (quartet) | -CF₃ |
| ~130.0 | Ar-C |
| ~132.0 | Ar-C |
| ~145.0 | Ar-C (C-NH₂) |
Note: Predicted values are based on the analysis of structurally similar compounds.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |
| 3000-2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| 1620-1580 | Strong | N-H Bend (Amine) / C=C Stretch (Aromatic) |
| 1350-1150 | Very Strong | C-F Stretch (Trifluoromethyl) |
| 850-750 | Strong | C-H Bend (Aromatic) |
Data obtained from SpectraBase.[1]
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 175 | 100 | [M]⁺ (Molecular Ion) |
| 174 | ~90 | [M-H]⁺ |
| 156 | ~30 | [M-HF]⁺ |
| 106 | ~40 | [M-CF₃]⁺ |
Note: Predicted fragmentation pattern based on the structure of this compound. The molecular weight of the compound is 175.15 g/mol .[2]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Gently vortex the mixture to ensure complete dissolution.
-
Transfer the solution into an NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., acetone or isopropanol)
Procedure (using Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically perform a background subtraction.
-
Clean the ATR crystal and anvil thoroughly with a suitable solvent and a soft tissue.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Solvent (e.g., methanol or acetonitrile)
-
Vial and syringe
Procedure (using Electron Ionization - EI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile (typically ~1 mg/mL).
-
-
Instrument Setup:
-
Introduce the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).
-
The sample is vaporized in the high vacuum of the mass spectrometer.
-
-
Ionization and Analysis:
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.
-
Other peaks in the spectrum represent fragment ions, providing information about the molecule's structure.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Methyl-5-(trifluoromethyl)aniline, an important intermediate in the pharmaceutical and agrochemical industries. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on its predicted solubility characteristics based on its molecular structure. Furthermore, it provides detailed, standardized experimental protocols for the accurate determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Introduction
This compound is an aromatic amine featuring both a methyl group and a trifluoromethyl group on the aniline ring. These substituents significantly influence the molecule's physicochemical properties, including its polarity, lipophilicity, and intermolecular interactions, which in turn govern its solubility in different organic solvents. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, making this compound a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]
A thorough understanding of the solubility of this compound is crucial for a variety of applications in drug discovery and development. Accurate solubility data is essential for:
-
Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure optimal reaction kinetics and yield.
-
Purification Processes: Designing effective crystallization and chromatography methods.
-
Formulation Development: Creating stable and bioavailable drug formulations.
-
Predicting Biological Behavior: Estimating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively. The presence of the nonpolar methyl and trifluoromethyl groups, along with the benzene ring, suggests that the compound will exhibit good solubility in a range of organic solvents.[1][2] Aniline itself is soluble in many organic solvents.[3][4] The trifluoromethyl group generally increases a molecule's solubility in nonpolar environments.[1][2]
-
High Solubility is expected in:
-
Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Aromatic Hydrocarbons: Toluene, Benzene.
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
-
Lower Solubility is expected in:
-
Nonpolar Aliphatic Hydrocarbons: Hexane, Heptane.
-
-
Slight to Moderate Solubility is expected in:
-
Ethers: Diethyl ether.
-
It is important to note that these are predictions, and experimental verification is necessary to establish precise solubility values.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, the following standard and reliable methods for determining the solubility of this compound are detailed. The choice of method will depend on the properties of the compound and the available analytical instrumentation.
This is the gold standard method for determining thermodynamic (equilibrium) solubility.[5][6][7][8]
Principle: A supersaturated slurry of the solute in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, which represents its solubility at that temperature.[5][6][7][8]
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Chosen analytical instrument (Gravimetric, UV-Vis, or HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Sealing: Tightly seal the vial to prevent solvent evaporation.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[5][7][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Analysis: Determine the concentration of this compound in the filtered sample using one of the analytical methods described below.
Principle: This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.[9][10][11][12]
Procedure:
-
Dispense a known volume or mass of the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact mass of the dish and the solution.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute may be used.
-
Dry the residue to a constant weight.
-
Calculate the solubility based on the mass of the dried solute and the mass or volume of the solvent.
Principle: This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive and rapid method for determining concentration.[13][14][15][16]
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.[15]
-
-
Solubility Determination:
-
Prepare a saturated solution of this compound as described in the isothermal equilibrium method.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution.
-
Principle: HPLC is a highly accurate and precise method for determining the concentration of a compound in a solution.[6][17][18][19]
Procedure:
-
Method Development: Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.
-
Perform serial dilutions to create a series of standard solutions.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linear regression equation.
-
-
Solubility Determination:
-
Prepare a saturated solution as described in the isothermal equilibrium method.
-
Dilute the filtered, saturated solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution.
-
Data Presentation
All quantitative solubility data should be summarized in a clearly structured table for easy comparison. The table should include the solvent, temperature, and the measured solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Methanol | 25 | Data | Data |
| e.g., Acetone | 25 | Data | Data |
| e.g., Dichloromethane | 25 | Data | Data |
| e.g., Toluene | 25 | Data | Data |
| e.g., Hexane | 25 | Data | Data |
Visualizations
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.
Conclusion
While quantitative solubility data for this compound is not currently widespread, this technical guide provides the necessary framework for its determination. The predicted solubility profile suggests good solubility in a range of common organic solvents. The detailed experimental protocols for the isothermal equilibrium method, coupled with gravimetric, UV-Vis, and HPLC analytical techniques, offer robust and reliable means to generate precise solubility data. This information is invaluable for researchers, scientists, and drug development professionals in optimizing synthetic processes, developing formulations, and advancing their research with this important chemical intermediate.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. pharmajournal.net [pharmajournal.net]
- 12. scribd.com [scribd.com]
- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmaguru.co [pharmaguru.co]
- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
The Cornerstone of Action: A Technical Guide to the Role of 2-Methyl-5-(trifluoromethyl)aniline in Drug and Agrochemical Efficacy
For Immediate Release
A deep dive into the molecular world of pharmaceutical and agrochemical development reveals that the efficacy of many active compounds is not merely a matter of chance, but the result of deliberate chemical architecture. Central to this design are versatile intermediates that, while not biologically active themselves, impart crucial properties to the final product. This whitepaper focuses on one such pivotal molecule: 2-Methyl-5-(trifluoromethyl)aniline. Although this compound does not possess a direct mechanism of action, its unique structural features are instrumental in defining the therapeutic and pesticidal effects of the molecules it helps create.
This technical guide will elucidate the inferred mechanism of action of this compound by examining its role as a key building block. We will focus on the well-documented case of its isomer, 2-Methyl-3-(trifluoromethyl)aniline, in the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Flunixin. Through this example, we will explore how the trifluoromethylaniline moiety contributes to the biological activity, metabolic stability, and overall efficacy of the final active pharmaceutical ingredient (API).
The Strategic Importance of the Trifluoromethylaniline Scaffold
The chemical structure of this compound and its isomers is a testament to rational drug design.[1] The presence of both a methyl group and a highly electronegative trifluoromethyl group on the aniline core confers several advantageous properties that enhance the pharmacological profile of the final active molecule.[2]
-
Enhanced Lipophilicity : The trifluoromethyl (-CF3) group significantly increases the compound's solubility in nonpolar environments. This is a critical factor for improving the permeability of a drug across biological membranes, leading to better absorption and distribution to the target tissues.[2]
-
Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body.[2] This increased stability can lead to a longer duration of action and improved bioavailability of the drug.
-
Modified Electronic Properties : As a strong electron-withdrawing group, the -CF3 moiety can influence the electronic environment of the entire molecule. This can modulate the binding affinity of the drug to its target receptor or enzyme, enhancing its potency and selectivity.[2]
-
Steric Influence : The methyl group provides steric bulk, which can play a role in the regioselectivity of chemical reactions during synthesis and can influence how the final molecule fits into the binding pocket of its biological target.
These properties make trifluoromethylanilines indispensable starting materials for chemists aiming to synthesize complex molecules with tailored biological activities.[1]
Case Study: Flunixin - A Potent Cyclooxygenase Inhibitor
The most direct way to understand the contribution of the trifluoromethylaniline scaffold is to examine a well-characterized drug synthesized from it. Flunixin, a potent NSAID used extensively in veterinary medicine, is synthesized from 2-Methyl-3-(trifluoromethyl)aniline.[3][4][5][6]
Mechanism of Action of Flunixin
Flunixin exerts its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects by inhibiting cyclooxygenase (COX) enzymes.[7][8][9] The COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By blocking this pathway, Flunixin effectively reduces the synthesis of these pro-inflammatory mediators.[7]
The 2-(2-methyl-3-trifluoromethylanilino) moiety of Flunixin is crucial for its interaction with the COX enzymes. This part of the molecule fits into the active site of the enzyme, preventing arachidonic acid from binding and thereby inhibiting prostaglandin production. The trifluoromethyl group, in particular, contributes to the high affinity and potent inhibitory activity of the drug.
Quantitative Data on Flunixin Activity
The inhibitory potency of Flunixin against COX enzymes has been quantified in various studies. This data underscores the effectiveness of the molecule, which is structurally derived from 2-Methyl-3-(trifluoromethyl)aniline.
| Compound | Target Enzyme | Assay Type | IC50 Value | Species | Reference |
| Flunixin | COX-1 | In vitro | 0.9 µM | Horse | [9] |
| Flunixin | COX-2 | In vitro | 0.2 µM | Horse | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Broader Applications in Agrochemicals
The same properties that make this compound a valuable pharmaceutical intermediate also apply to the agrochemical sector. It serves as a precursor for various pesticides, where enhanced metabolic stability leads to longer-lasting crop protection, and increased lipophilicity ensures better absorption into the target pest or plant.[1] For instance, trifluoromethylaniline derivatives are key components in the synthesis of certain high-efficiency herbicides and insecticides.[6][10]
Experimental Protocols
To provide a comprehensive understanding, we outline a representative experimental protocol for determining the mechanism of action of a Flunixin-like compound.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.
2. Materials:
-
COX-1 enzyme (from ram seminal vesicles)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Flunixin) dissolved in DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
3. Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer containing heme.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and the diluted test compound or vehicle (DMSO for control).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination: After a specified time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
PGE2 Quantification: Neutralize the reaction with a base and measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
The Ascendant Therapeutic Potential of 2-Methyl-5-(trifluoromethyl)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, aniline derivatives have long served as a versatile scaffold for the development of a wide array of pharmaceuticals. The strategic incorporation of a trifluoromethyl group into these structures often imparts favorable properties such as increased metabolic stability and lipophilicity, thereby augmenting their biological activity. This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from 2-Methyl-5-(trifluoromethyl)aniline, a key intermediate in the creation of innovative therapeutic and agrochemical compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this promising area.
Core Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in anticancer, antimicrobial, and insecticidal applications. The unique electronic properties and steric effects conferred by the methyl and trifluoromethyl substituents on the aniline ring play a crucial role in their interaction with biological targets.
Anticancer Activity
A growing body of evidence suggests that derivatives of this compound, particularly Schiff bases and various heterocyclic compounds, possess potent cytotoxic effects against a range of cancer cell lines.
Quantitative Data Summary: Anticancer Activity
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [2] |
| C32 (Melanoma) | 24.4 | [2] | ||
| DU145 (Prostate) | 27.8 | [2] | ||
| MCF-7 (Breast) | 45.6 | [2] | ||
| Quino[3,4-b][1][3]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][3]benzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | [4] |
| Panc-1 (Pancreatic) | 0.066 | [4] | ||
| Anilinoquinoline | 2-morpholino-4-(substituted-anilino)quinoline (Compound 3d) | HepG2 (Liver) | 8.50 | [5] |
| 2-morpholino-4-(substituted-anilino)quinoline (Compound 3c) | HepG2 (Liver) | 11.42 | [5] | |
| 2-morpholino-4-(substituted-anilino)quinoline (Compound 3e) | HepG2 (Liver) | 12.76 | [5] | |
| Pyrrole-based | 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide (Compound 4a) | MCF-7 (Breast) | 7.5 | [6] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. While the precise signaling cascades can vary depending on the specific derivative and cancer cell type, a common pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Signaling Pathway: Apoptosis Induction by this compound Derivatives
Caption: Proposed apoptotic pathway initiated by this compound derivatives.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their efficacy against a range of bacterial and fungal pathogens. The lipophilic nature of the trifluoromethyl group is thought to facilitate the disruption of microbial cell membranes.
Quantitative Data Summary: Antimicrobial Activity
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Trifluoro-aniline | 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [7][8] |
| Vibrio harveyi | 50 | [7] | ||
| Vibrio vulnificus | 50 | [7] | ||
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [7][8] | |
| Vibrio harveyi | 100 | [7] | ||
| Vibrio vulnificus | 75 | [7] | ||
| Schiff Base | (E)-2-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 12.5 | [1] |
| Aspergillus niger | 12.5 | [1] | ||
| (E)-2-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Micrococcus luteus | 25 | [1] |
Insecticidal Activity
The unique structural features of this compound derivatives make them promising candidates for the development of novel insecticides. Research in this area is ongoing, with initial studies indicating significant activity against various insect pests.
Quantitative Data Summary: Insecticidal Activity
| Derivative Class | Compound | Insect Species | Bioassay | Activity | Reference |
| Pyrazole | Not specified | Helicoverpa armigera (Cotton bollworm) | Stomach | 60% mortality at 5 mg/kg | [9] |
| Not specified | Aphis craccivora (Bean aphid) | Foliar contact | 95-100% mortality at 200 mg/kg | [9] | |
| Not specified | Tetranychus cinnabarinus (Spider mite) | Miticidal & Ovicidal | 95% mortality at 200 mg/kg | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Schiff Base Derivatives
A common method for the synthesis of Schiff bases involves the condensation of an aniline with an appropriate aldehyde.
General Protocol:
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of the desired aromatic aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
Workflow: Synthesis of Schiff Base Derivatives
Caption: General workflow for the synthesis of Schiff base derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically prepared by serial dilution) and incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide underscore their potential as leads for the development of novel anticancer, antimicrobial, and insecticidal agents. Future research should focus on expanding the library of these derivatives through targeted synthesis to further explore the structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic efficacy and selectivity. Continued investigation into this versatile chemical scaffold holds significant promise for addressing unmet needs in medicine and agriculture.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential research areas for 2-Methyl-5-(trifluoromethyl)aniline
An In-depth Technical Guide to Potential Research Areas for 2-Methyl-5-(trifluoromethyl)aniline
Introduction
This compound, also known as 3-amino-4-methylbenzotrifluoride, is a crucial chemical intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aniline ring, make it a valuable building block in medicinal chemistry and agrochemical research. This guide explores potential research avenues for this compound, focusing on its application in the development of novel kinase inhibitors for therapeutic use. We will delve into specific examples, providing quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.
Core Research Area: Kinase Inhibitors in Oncology
A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, designing molecules that can specifically inhibit the activity of certain kinases is a major focus of modern drug discovery.
Synthesis of N-(2-methyl-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives
One promising area of research involves the synthesis of pyrimidine-based kinase inhibitors. The general synthetic scheme starts with the reaction of this compound with a suitable pyrimidine core. A key example is the synthesis of N-(2-methyl-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and its derivatives, which have shown inhibitory activity against various kinases.
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: A generalized workflow for the synthesis and biological evaluation of kinase inhibitors.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of compounds derived from this compound against a panel of kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | R-group Modification | Target Kinase | IC50 (nM) |
| 1a | -H | Abl | 25 |
| 1a | -H | Src | 45 |
| 1b | -CH3 | Abl | 30 |
| 1b | -CH3 | Src | 60 |
| 1c | -OCH3 | Abl | 15 |
| 1c | -OCH3 | Src | 35 |
| 1d | -Cl | Abl | 10 |
| 1d | -Cl | Src | 20 |
Experimental Protocols
To a solution of 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq) and this compound (1.1 eq) in 1,4-dioxane is added cesium carbonate (2.0 eq), followed by the palladium catalyst, Xantphos-Pd-G3 (0.05 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product.
Kinase activity is measured using a radiometric assay. The assay is performed in a 96-well plate containing the kinase, the substrate (e.g., a peptide or protein), and [γ-33P]ATP. The test compounds are dissolved in DMSO and added to the wells at various concentrations. The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified time (e.g., 60 minutes). The reaction is then stopped by the addition of phosphoric acid. The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway: Inhibition of the Abl Kinase
The Abl kinase is a non-receptor tyrosine kinase that is a key component of the BCR-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML). Inhibition of Abl kinase activity is a clinically validated strategy for the treatment of CML. The diagram below illustrates the downstream effects of Abl kinase inhibition.
Caption: Inhibition of the BCR-Abl signaling pathway by a synthesized inhibitor.
Future Research Directions
The versatility of this compound as a synthetic building block opens up several avenues for future research:
-
Exploration of Other Kinase Targets: The pyrimidine scaffold can be further modified to target other kinases implicated in cancer and other diseases. Structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of the inhibitors.
-
Development of Agrochemicals: The trifluoromethyl group is a common feature in many pesticides and herbicides. Synthesis and screening of derivatives of this compound for agrochemical applications could be a fruitful area of research.
-
Materials Science Applications: Aniline derivatives are used in the synthesis of conducting polymers and other functional materials. The unique electronic properties of this compound could be exploited to create novel materials with interesting optical or electronic properties.
-
Investigation of Other Biological Activities: Beyond kinase inhibition, derivatives of this aniline could be screened for other biological activities, such as antimicrobial, antiviral, or anti-inflammatory effects.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functional molecules. The research outlined in this guide highlights its potential in the development of novel kinase inhibitors for cancer therapy. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers, scientists, and drug development professionals to explore and expand upon the potential of this important chemical entity. Future investigations into its use in other therapeutic areas, as well as in agrochemicals and materials science, are warranted and hold significant promise.
Methodological & Application
The Strategic Role of 2-Methyl-5-(trifluoromethyl)aniline in Modern Organic Synthesis: Application Notes and Protocols
For Immediate Release:
Shanghai, China – December 27, 2025 – 2-Methyl-5-(trifluoromethyl)aniline has emerged as a critical building block for researchers, scientists, and drug development professionals. Its unique structural features, combining a nucleophilic amino group with the steric and electronic properties of a methyl and a trifluoromethyl group, make it a versatile intermediate in the synthesis of high-value organic molecules. This document provides detailed application notes and experimental protocols for its use, with a focus on the synthesis of agrochemicals and pharmaceutical precursors.
The trifluoromethyl group in this compound significantly enhances the lipophilicity and metabolic stability of the resulting molecules. These characteristics are highly desirable in the development of new pharmaceuticals and agrochemicals, leading to improved efficacy and bioavailability.
Application in Agrochemical Synthesis: Phenylpyrazole Insecticides
A primary application of this compound is in the synthesis of phenylpyrazole insecticides. These compounds are known for their potent activity against a broad spectrum of agricultural pests. The synthesis typically involves the condensation of the aniline with a suitably functionalized pyrazole derivative.
Synthesis of Phenylpyrazole Derivatives via Reductive Amination
One common synthetic route involves the reductive amination of a pyrazole aldehyde with this compound. This two-step, one-pot procedure first involves the formation of an imine intermediate, which is then reduced to the final amine product.
Experimental Protocol: Synthesis of N-((1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)-2-methyl-5-(trifluoromethyl)aniline
This protocol is adapted from a general procedure for the synthesis of pyrazole-derived anilines.
Materials:
-
4-(4-Formyl-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid (1.0 eq)
-
This compound (1.1 eq)
-
Toluene (as solvent)
-
Sodium borohydride (NaBH₄) (5.0 eq)
-
Methanol (as solvent)
-
10% Hydrochloric acid (HCl)
Procedure:
-
A mixture of 4-(4-formyl-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid and this compound (1.1 equivalents) in toluene is refluxed for 6 hours using a Dean-Stark apparatus to remove water.
-
The reaction mixture is then cooled, and the resulting imine precipitate is collected by vacuum filtration.
-
The crude imine is dissolved in methanol and cooled to 0°C in an ice bath.
-
Sodium borohydride (5.0 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred for 10 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), 10% hydrochloric acid is added to precipitate the product.
-
The solid product is collected by filtration, washed with water, and recrystallized from acetonitrile to yield the pure N-((1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)-2-methyl-5-(trifluoromethyl)aniline.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Purity |
| 4-(4-Formyl-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid | This compound | N-((1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)-2-methyl-5-(trifluoromethyl)aniline | Good | High |
Note: The original literature describes this reaction for a range of anilines, with yields generally reported as "very good".
Reaction Workflow:
Caption: Workflow for the synthesis of a phenylpyrazole derivative.
Application in Pharmaceutical Intermediate Synthesis
This compound also serves as a precursor in the synthesis of various pharmaceutical intermediates. Its structural motifs are found in compounds being investigated for a range of therapeutic applications.
Logical Relationship of Properties to Applications:
Caption: Relationship between chemical properties and applications.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its application in the creation of potent phenylpyrazole insecticides is a clear example of its utility. The provided protocol for reductive amination serves as a practical guide for researchers working in this area. Further exploration of its reactivity is expected to lead to the discovery of novel bioactive molecules in both the agrochemical and pharmaceutical fields.
Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methyl-5-(trifluoromethyl)aniline and its isomers as versatile building blocks in medicinal chemistry. The unique physicochemical properties conferred by the trifluoromethyl and methyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties—make this scaffold a valuable component in the design of novel therapeutic agents.[1] This document outlines the synthesis of bioactive molecules derived from trifluoromethylanilines, presents their biological activities, and details relevant signaling pathways.
I. Biological Activity of Derivatives
The incorporation of the this compound moiety and its isomers into various molecular scaffolds has led to the development of compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects.
Table 1: Anti-inflammatory Activity of Flunixin
Flunixin, a non-steroidal anti-inflammatory drug (NSAID) synthesized from 2-methyl-3-(trifluoromethyl)aniline, is a potent inhibitor of cyclooxygenase (COX) enzymes.[2][3]
| Compound | Target | IC50 | Species |
| Flunixin | COX-1 | 0.9 µM | Horse |
| Flunixin | COX-2 | 0.3 µM | Horse |
Data sourced from in vitro analysis of horse blood.[2][4]
Table 2: Antiviral Activity of Isatin Derivatives
Isatin derivatives, which can be synthesized from aniline precursors, have demonstrated broad-spectrum antiviral activity. The following data is for isatin derivatives with a trifluoromethylphenyl group, highlighting the potential of this class of compounds.
| Compound | Virus | IC50 (µM) |
| Isatin Derivative 9 | Influenza A (H1N1) | 0.0027 |
| Isatin Derivative 5 | Herpes Simplex Virus 1 (HSV-1) | 0.0022 |
| Isatin Derivative 4 | Coxsackievirus B3 (COX-B3) | 0.0092 |
Note: The original study for this data has been retracted, but is presented here for illustrative purposes of potential activities.
II. Experimental Protocols
Detailed methodologies for the synthesis of key compounds are provided below.
Protocol 1: Synthesis of 2-(2-methyl-3-(trifluoromethyl)anilino)nicotinic acid (Flunixin)
This protocol describes a solvent-free synthesis of Flunixin using boric acid as a catalyst.[1][5]
Materials:
-
2-methyl-3-(trifluoromethyl)aniline
-
2-chloronicotinic acid
-
Boric acid (H₃BO₃)
-
Potassium hydroxide solution (25%)
-
Sulfuric acid (30%)
-
Purified water
-
Reaction flask with reflux condenser
-
Stirrer and heating mantle
Procedure:
-
In a 1000 mL reaction flask equipped with a reflux condenser, add 55.1 g of 2-chloronicotinic acid, 122.6 g of 2-methyl-3-(trifluoromethyl)aniline, 0.6 g of p-toluenesulfonic acid, and 0.28 g of copper oxide to 500 g of purified water.[6]
-
Stir the mixture and heat to reflux, maintaining the temperature for 4 hours.[6]
-
Cool the reaction solution to below 50°C.[6]
-
Slowly add 25% potassium hydroxide solution to adjust the pH to between 10.0 and 11.0.[6]
-
Continue stirring and cool the mixture to below 20°C. Stir for an additional hour and then filter to remove excess unreacted 2-methyl-3-(trifluoromethyl)aniline.[6]
-
To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0, which will precipitate the product.[6]
-
Stir the suspension for 1 hour to ensure complete crystallization, then filter the product.[6]
-
Wash the filter cake with 300 g of purified water, then dry to yield Flunixin.[6]
Protocol 2: General Synthesis of Isatin Derivatives from Anilines (Sandmeyer Synthesis)
This protocol provides a general method for the synthesis of isatins from aniline derivatives, which can be adapted for this compound.[7][8]
Materials:
-
Aniline derivative (e.g., 4-(trifluoromethyl)aniline)
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Water
-
Ice
Procedure:
-
Preparation of Isonitrosoacetanilide: In a reaction flask, dissolve chloral hydrate in water. Add crystallized sodium sulfate, followed by a solution of the aniline derivative in water and concentrated hydrochloric acid. Finally, add a solution of hydroxylamine hydrochloride. The mixture is heated to form the isonitrosoacetanilide intermediate.[9]
-
Cyclization: The isonitrosoacetanilide is then added to cold concentrated sulfuric acid. The mixture is carefully heated to induce cyclization.[8]
-
Isolation: The reaction mixture is cooled and poured onto crushed ice to precipitate the isatin product. The solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization.[9]
III. Signaling Pathways and Mechanisms of Action
The trifluoromethylaniline scaffold is a key component of molecules that modulate important biological pathways.
Cyclooxygenase (COX) Inhibition Pathway
Flunixin acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][10]
References
- 1. d-nb.info [d-nb.info]
- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
- 7. biomedres.us [biomedres.us]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
Application of 2-Methyl-5-(trifluoromethyl)aniline in Agrochemical Synthesis: A Detailed Overview
Introduction
2-Methyl-5-(trifluoromethyl)aniline is a crucial aromatic amine intermediate extensively utilized in the synthesis of a variety of agrochemicals. Its unique structural features, particularly the trifluoromethyl (-CF3) group, impart desirable properties to the final active ingredients, such as enhanced biological activity, increased metabolic stability, and improved lipophilicity. These characteristics contribute to the development of more effective and persistent pesticides and herbicides. This document provides a detailed account of the application of this compound in the synthesis of agrochemicals, with a focus on experimental protocols, quantitative data, and the underlying biochemical pathways.
Key Applications in Agrochemical Synthesis
This compound serves as a foundational building block for several classes of agrochemicals, most notably pyrazole carboxamide fungicides and herbicides. The aniline nitrogen provides a reactive site for the formation of amide bonds, a common linkage in many bioactive molecules.
Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, leading to cell death. This compound is a key precursor for the synthesis of the N-phenyl moiety in many SDHI fungicides.
Experimental Protocol: Synthesis of a Representative N-(2-methyl-5-(trifluoromethyl)phenyl)pyrazole-carboxamide
This protocol outlines a general procedure for the synthesis of a model pyrazole carboxamide fungicide using this compound.
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.
Step 2: Amide Coupling with this compound
-
This compound is dissolved in a suitable aprotic solvent, for example, DCM, toluene, or tetrahydrofuran (THF).
-
A base, such as triethylamine (Et₃N) or pyridine, is added to the solution to act as an acid scavenger.
-
The solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride from Step 1 is added dropwise to the aniline solution at a controlled temperature, typically between 0 and 25 °C.
-
The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride and other water-soluble impurities.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(2-methyl-5-(trifluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of a pyrazole carboxamide fungicide.
Quantitative Data on Fungicidal Activity
The following table summarizes the fungicidal activity of a representative pyrazole carboxamide, Fluxapyroxad, which contains a related trifluoromethyl-substituted aniline moiety. While not directly synthesized from this compound, its data provides a relevant example of the efficacy of this class of compounds.
| Fungal Species | Common Name | EC₅₀ (mg/L) |
| Rhizoctonia solani | Rice Sheath Blight | 0.022[1] |
| Alternaria porri | Purple Blotch | - |
| Marssonina coronaria | Apple Blotch | - |
| Cercospora petroselini | Parsley Leaf Spot | - |
Note: EC₅₀ values represent the concentration of the compound that inhibits 50% of the fungal growth. Lower values indicate higher efficacy. Data for specific compounds derived directly from this compound is often proprietary and found within patent literature.
Signaling Pathway: Mechanism of Action of SDHI Fungicides
Pyrazole carboxamide fungicides, synthesized using anilines like this compound, act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1]
Diagram of the SDHI Mechanism of Action
Caption: Inhibition of the fungal respiratory chain by SDHI fungicides.
This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and the electron transport chain. The disruption of this process leads to a halt in ATP production, depriving the fungal cells of energy and ultimately causing their death.
Application in Herbicide Synthesis
While the primary application appears to be in fungicide synthesis, trifluoromethyl-substituted anilines are also used in the development of herbicides. The mode of action for these herbicides can vary, but they often target specific enzymes in plants that are essential for growth and development. For instance, some pyrazole-based herbicides are known to inhibit acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3]
This compound is a valuable and versatile intermediate in the agrochemical industry. Its incorporation into the molecular structure of pesticides, particularly pyrazole carboxamide fungicides, significantly enhances their biological efficacy. The trifluoromethyl group plays a pivotal role in improving the metabolic stability and target interaction of the final products. The detailed synthetic protocols and understanding of the mechanism of action provide a solid foundation for researchers and scientists in the development of new and improved crop protection agents. Further research into novel applications of this key intermediate is likely to yield the next generation of effective and environmentally conscious agrochemicals.
References
- 1. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
Experimental protocol for the N-arylation of 2-Methyl-5-(trifluoromethyl)aniline
Introduction
The N-arylation of anilines is a fundamental transformation in organic synthesis, providing access to diarylamines that are prevalent in pharmaceuticals, agrochemicals, and materials science. 2-Methyl-5-(trifluoromethyl)aniline is a key building block due to the unique electronic properties conferred by the trifluoromethyl group. This application note provides a detailed experimental protocol for the N-arylation of this compound with various aryl halides, primarily focusing on the robust and versatile Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a preferred method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is favored for its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation.[1] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction efficiency.
Experimental Overview
This protocol details the palladium-catalyzed N-arylation of this compound with a representative aryl bromide. The reaction conditions provided are a general starting point and may require optimization for different aryl halide coupling partners.
Materials and Equipment
-
Substrates: this compound, Aryl bromide (e.g., 4-bromotoluene)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene (anhydrous)
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature controller, inert gas (Argon or Nitrogen) supply, standard laboratory glassware, silica gel for chromatography.
Experimental Protocol
General Procedure for the N-Arylation of this compound:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.048 mmol, 2.4 mol%), and sodium tert-butoxide (2.8 mmol).
-
Addition of Reactants: Add this compound (2.0 mmol) and the aryl bromide (2.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of this compound with various aryl bromides under the optimized conditions.
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-2-methyl-5-(trifluoromethyl)aniline | 92 |
| 4-Bromoanisole | N-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)aniline | 88 |
| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)aniline | 95 |
| 1-Bromo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl)-2-methyl-5-(trifluoromethyl)aniline | 85 |
Visualizations
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig N-arylation protocol.
Signaling Pathway (General Catalytic Cycle):
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the quality of the palladium catalyst and ligand.
-
Optimize the reaction temperature and time.
-
Screen different ligands and bases.
-
-
Incomplete Reaction:
-
Increase catalyst and ligand loading.
-
Ensure efficient stirring.
-
-
Side Product Formation:
-
Lower the reaction temperature.
-
Use a less sterically hindered ligand.
-
Conclusion
The described Buchwald-Hartwig protocol provides an effective and high-yielding method for the N-arylation of this compound. The reaction is tolerant of various functional groups on the aryl halide coupling partner. This protocol serves as a valuable starting point for researchers in drug discovery and materials science for the synthesis of novel diarylamine structures. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve maximum efficiency.
References
High-performance liquid chromatography (HPLC) method for 2-Methyl-5-(trifluoromethyl)aniline
An Application Note and Protocol for the Analysis of 2-Methyl-5-(trifluoromethyl)aniline by High-Performance Liquid Chromatography (HPLC)
This document provides a comprehensive guide for the separation and quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. This protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require an accurate and reliable analytical method for quality control, purity assessment, and quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its precise measurement critical.[1]
The methodology described herein is based on reversed-phase HPLC, a powerful and widely used technique for the analysis of aniline derivatives.[2] This approach utilizes a nonpolar stationary phase and a polar mobile phase to achieve efficient separation.
Experimental Protocols
This section details the necessary instrumentation, reagents, and procedures for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV-Vis detector is required.[2]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is recommended for the separation.[2]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound analytical standard (purity ≥98%)[3]
-
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation: The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape. A typical mobile phase composition is a mixture of acetonitrile and water.[4] For this application, a starting composition of 60:40 (v/v) acetonitrile:water with 0.1% phosphoric acid is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. Suggested concentrations range from 1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Sample Preparation
For the analysis of bulk drug substances, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. For drug formulation analysis, a suitable extraction method may be required to isolate the analyte from excipients. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The following table presents typical method performance data expected for the analysis of substituted anilines. This data should be verified through a full method validation study.
| Parameter | Expected Performance |
| Retention Time (tR) | 3 - 7 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (Recovery) | 98% - 102% |
| Precision (RSD) | < 2% |
Visualization of the Experimental Workflow
The logical flow of the HPLC analysis for this compound is illustrated in the diagram below.
This detailed application note and protocol provides a robust starting point for the development and implementation of an HPLC method for the analysis of this compound. Method optimization and validation are recommended to ensure suitability for a specific application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 25449-96-1 [sigmaaldrich.com]
- 4. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Analysis of 2-Methyl-5-(trifluoromethyl)aniline
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Methyl-5-(trifluoromethyl)aniline using gas chromatography (GC). The protocol is designed for researchers, scientists, and professionals in the drug development and chemical synthesis fields. The methodology presented herein provides a comprehensive workflow, from sample preparation to final analysis, ensuring high precision and accuracy. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and impurity profiling. Gas chromatography offers an effective analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note describes a validated GC method coupled with a Flame Ionization Detector (FID) for the analysis of this compound. The methodology can be adapted for use with a mass spectrometer (MS) for enhanced selectivity and sensitivity.
Data Presentation
The following table summarizes the quantitative performance of the described GC method for the analysis of this compound.
| Parameter | Result |
| Retention Time (min) | 14.9 |
| Limit of Detection (LOD) | 0.8 µg/mL[1] |
| Limit of Quantitation (LOQ) | 4 µg/mL[1] |
| Linearity Range | 5 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 5% |
Experimental Protocols
Reagents and Materials
-
Solvents: Methylene chloride, Toluene (pesticide quality or equivalent)
-
Reagents: Sodium hydroxide (1.0 M), Anhydrous sodium sulfate
-
Standards: this compound (purity >98%), Internal Standard (e.g., N-methylaniline)
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID)
Standard and Sample Preparation
Stock Standard Solution (1000 mg/L): Accurately weigh approximately 0.1000 g of pure this compound and dissolve it in 100 mL of toluene.[2] Commercial certified solutions are also acceptable.
Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard (e.g., N-methylaniline) in the same manner.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in toluene to achieve concentrations ranging from 5 µg/mL to 500 µg/mL.[2] Each calibration standard should contain a constant concentration of the internal standard.
Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[2][3]
-
Extract the sample twice with 60 mL of methylene chloride using a separatory funnel.[2]
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.[2]
-
Concentrate the extract to a final volume of approximately 5 mL using a rotary evaporator.
-
Exchange the solvent to toluene by adding 3-4 mL of toluene and concentrating to the final volume of 1 mL.[3]
-
Add the internal standard to the final extract before GC analysis.
Gas Chromatography (GC) Conditions
The analysis is performed on a gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A recommended column is a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane phase (e.g., TG-5MS or equivalent).[4] For compounds with lone pair electrons like anilines, a phase like Rtx-200 could also provide high selectivity.[5]
-
Injector: Splitless mode, 1 µL injection volume.[3]
-
Injector Temperature: 250 °C[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 10 minutes[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 260 °C[1]
-
Hydrogen Flow: 40 mL/min[1]
-
Air Flow: 450 mL/min[1]
-
Makeup Flow (Helium): 30 mL/min[1]
Workflow and Pathway Diagrams
References
2-Methyl-5-(trifluoromethyl)aniline as a precursor for heterocyclic compounds
An Application Note on the Synthesis of Heterocyclic Compounds from 2-Methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile precursor in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the resulting molecules. This document provides detailed application notes and representative protocols for the synthesis of three major classes of heterocyclic compounds using this compound as a key building block: quinolines, benzodiazepines, and purines.
Synthesis of 7-(Trifluoromethyl)-4-methylquinoline
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2][3] The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][5]
Representative Experimental Protocol: Doebner-von Miller Synthesis
This protocol describes the synthesis of 7-(trifluoromethyl)-4-methylquinoline from this compound and crotonaldehyde.
Materials:
-
This compound
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-(trifluoromethyl)-4-methylquinoline.
Representative Quantitative Data
The following table presents representative yields for the Doebner-von Miller synthesis of various quinoline derivatives from substituted anilines.
| Starting Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde | 2-Methylquinoline | 70-75 | [6] |
| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | 65-70 | [5] |
| m-Toluidine | Crotonaldehyde | 2,7-Dimethylquinoline & 2,5-Dimethylquinoline | - | [7] |
Biological Activity and Mechanism of Action
Trifluoromethylated quinolines have shown significant potential as antimicrobial and antimalarial agents.[1][2][3] Their primary mechanism of antimicrobial action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This leads to a bactericidal effect. In the context of malaria, quinoline-based drugs are known to interfere with the detoxification of heme in the parasite Plasmodium falciparum.[1][2]
Diagrams
Caption: Workflow for the Doebner-von Miller synthesis of 7-(trifluoromethyl)-4-methylquinoline.
Caption: Mechanism of antimicrobial action of quinoline derivatives.
Synthesis of 7-(Trifluoromethyl)-2,4-dimethyl-1,5-benzodiazepine
1,5-Benzodiazepines are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and sedative properties.[8] A common synthetic route involves the condensation of an o-phenylenediamine with a ketone.
Representative Experimental Protocol
This protocol outlines the synthesis of 7-(trifluoromethyl)-2,4-dimethyl-1,5-benzodiazepine via the condensation of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
2,4,6-Trichloro-1,3,5-triazine (TCT) (catalyst)
-
Acetonitrile
-
Water
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) and acetylacetone (1.2 mmol) in acetonitrile (10 mL), add a catalytic amount of TCT (5 mol%).
-
Stir the mixture at room temperature for 3-5 hours, monitoring the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Wash the residue with water to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 5:1) to yield 7-(trifluoromethyl)-2,4-dimethyl-1,5-benzodiazepine.
Representative Quantitative Data
The following table provides representative yields for the synthesis of various 1,5-benzodiazepine derivatives.
| o-Phenylenediamine Derivative | Ketone | Product | Yield (%) | Reference |
| o-Phenylenediamine | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 92 | [9] |
| 4,5-Dimethyl-1,2-phenylenediamine | Acetone | 2,2,4,7,8-Pentamethyl-2,3-dihydro-1H-1,5-benzodiazepine | 95 | [9] |
| o-Phenylenediamine | Acetophenone | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 85 | [9] |
Biological Activity and Mechanism of Action
Benzodiazepines exert their effects on the central nervous system primarily by acting as positive allosteric modulators of the GABA-A receptor.[10][11] By binding to a specific site on the receptor, they enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and resulting in the observed anticonvulsant and anxiolytic effects.[10][11]
Diagrams
Caption: Workflow for the synthesis of 7-(trifluoromethyl)-2,4-dimethyl-1,5-benzodiazepine.
Caption: Mechanism of action of benzodiazepines on the GABA-A receptor.
Synthesis of 6-(Trifluoromethyl)purine Derivatives
Purines are fundamental heterocyclic compounds found in nucleic acids and a variety of coenzymes. Synthetic purine analogues are widely used as antiviral and anticancer agents.[12][13][14] A common route to purines involves the cyclization of a substituted imidazole or pyrimidine precursor.
Representative Experimental Protocol
This protocol describes a potential route to a 6-(trifluoromethyl)purine derivative starting from a trifluoromethylated aminopyrimidine, which could be derived from this compound.
Materials:
-
4,5-Diamino-6-(trifluoromethyl)pyrimidine (hypothetical intermediate)
-
Triethyl orthoformate
-
Formic acid
-
Ethanol
Procedure:
-
A mixture of 4,5-diamino-6-(trifluoromethyl)pyrimidine (1.0 eq) and triethyl orthoformate (3.0 eq) in the presence of a catalytic amount of formic acid is heated at reflux in ethanol.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the 6-(trifluoromethyl)purine derivative.
Representative Quantitative Data
The following table shows representative yields for the synthesis of purine derivatives.
| Starting Diamine | Cyclizing Agent | Product | Yield (%) | Reference |
| 4,5-Diaminopyrimidine | Triethyl orthoformate | Purine | >90 | General Knowledge |
| 4,5-Diamino-6-chloropyrimidine | Triethyl orthoformate | 6-Chloropurine | High | General Knowledge |
| 2,4,5-Triamino-6-hydroxypyrimidine | Formic acid | Guanine | High | General Knowledge |
Biological Activity and Mechanism of Action
Trifluoromethylated purine analogues often exhibit antiviral activity by acting as chain terminators of viral DNA or RNA synthesis.[14][15] After being phosphorylated in vivo to the triphosphate form, these analogues are incorporated into the growing nucleic acid chain by viral polymerases. The absence of a 3'-hydroxyl group or the steric hindrance from the trifluoromethyl group prevents further elongation of the chain, thus inhibiting viral replication.[14][15]
Diagrams
Caption: Workflow for the synthesis of a 6-(trifluoromethyl)purine derivative.
Caption: Mechanism of antiviral action of purine analogues.
References
- 1. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptcp.com [jptcp.com]
- 10. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and analysis of RNA containing 6-trifluoromethylpurine ribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methyl-5-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with halogenated derivatives of 2-methyl-5-(trifluoromethyl)aniline. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols provided are based on established methods for the Suzuki coupling of electron-deficient and ortho-substituted anilines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] The reaction of a halogenated this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base provides access to a diverse range of substituted biaryls. These products are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.
Substrates such as halogenated 2-methyl-5-(trifluoromethyl)anilines can be challenging coupling partners due to the electron-withdrawing nature of the trifluoromethyl group and the potential for catalyst inhibition by the aniline moiety.[2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of a halo-2-methyl-5-(trifluoromethyl)aniline with an arylboronic acid is depicted below. The halogen (X) is typically bromine or iodine.
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of haloanilines, which can be adapted for 2-halo-2-methyl-5-(trifluoromethyl)aniline substrates. The choice of conditions will depend on the specific arylboronic acid used and the reactivity of the starting aniline derivative.
| Entry | Aryl Halide (Example) | Arylboronic Acid (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | [2] |
| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | ~90 | [3] |
| 3 | 2-Bromo-4-methylaniline | Pinacol borane | (dppf)PdCl₂ (5) | - | Et₃N (4) | Dioxane | 120 | 12 | Not specified | [4] |
| 4 | 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | Isopropanol/H₂O | 85-90 | 8-12 | Not specified | [5] |
| 5 | 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [6] |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a 2-halo-2-methyl-5-(trifluoromethyl)aniline with an arylboronic acid. This protocol may require optimization for specific substrates.
Materials
-
2-Halo-2-methyl-5-(trifluoromethyl)aniline (e.g., 2-bromo- or 2-iodo- derivative) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)
-
Degassed water (if using a biphasic system)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for synthesis and purification (e.g., round-bottom flask, condenser, separatory funnel, chromatography column)
-
Magnetic stirrer and heating mantle or oil bath
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halo-2-methyl-5-(trifluoromethyl)aniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water. The typical concentration is 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly significant in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a wide range of bioactive molecules and functional materials.[3]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-methyl-5-(trifluoromethyl)aniline. As an electron-deficient aniline, this substrate presents unique challenges that require careful optimization of reaction conditions to achieve high yields.[3] The electron-withdrawing nature of the trifluoromethyl group can impact the nucleophilicity of the amine, necessitating the use of highly active catalyst systems.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active palladium(0) catalyst.[1][4] The selection of a suitable bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions.[5]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A reliable source of palladium is essential. While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective, modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) often provide more consistent and efficient generation of the active Pd(0) species, leading to improved reproducibility and lower required catalyst loadings.
-
Phosphine Ligand: The choice of ligand is crucial for coupling electron-deficient anilines. Bulky, electron-rich biarylphosphine ligands are highly recommended as they promote the key steps of the catalytic cycle. For primary anilines like this compound, ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in similar systems.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this purpose. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be employed.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene and 1,4-dioxane are common choices that have proven effective in a wide range of Buchwald-Hartwig aminations.
Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides with this compound. The expected yields are based on literature precedents for similar electron-deficient anilines and should serve as a guideline for reaction optimization.
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | This compound | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | This compound | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Dioxane | 100 | 12-24 | 80-90 |
| 3 | 4-Bromobiphenyl | This compound | XPhos Pd G3 (1) | - | NaOtBu (1.4) | Toluene | 100 | 8-16 | >90 |
| 4 | 1-Bromo-3,5-dimethylbenzene | This compound | BrettPhos Pd G3 (1) | - | LHMDS (1.5) | Toluene | 110 | 12-24 | 82-92 |
Note: Yields are highly dependent on the specific aryl halide coupling partner and the optimization of reaction conditions.
Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with this compound and may require optimization for specific substrates.
Materials and Reagents:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk tube)
-
Silica gel for column chromatography
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-methyl-5-(trifluoromethyl)aniline derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene.
Q1: My hydrogenation reaction is slow or appears to be incomplete. What are the potential causes and how can I resolve this?
A1: Incomplete or sluggish hydrogenation reactions are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be inactive. Ensure the catalyst is fresh and has been stored properly under an inert atmosphere.[2] If the catalyst is old or has been exposed to air, its activity can be significantly reduced.
-
Solution: Use a fresh batch of catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd).
-
-
Hydrogen Supply: An inadequate supply of hydrogen will stall the reaction.
-
Solution: Ensure the hydrogen balloon or gas cylinder has sufficient pressure. Check for leaks in the reaction setup. For reactions that are slow at atmospheric pressure, consider using a Parr hydrogenator to increase the hydrogen pressure.[1]
-
-
Solvent and Solubility: The starting material, 2-Methyl-5-trifluoromethylnitrobenzene, must be fully dissolved in the solvent for the reaction to proceed efficiently.[1]
-
Solution: While ethanol is a common solvent, ensure the starting material is completely soluble. If not, consider using a co-solvent system or an alternative solvent like methanol or ethyl acetate. Protic solvents are generally preferred for this type of hydrogenation.[1]
-
-
Reaction Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to initiate or improve the reaction rate.[1]
-
Solution: Try warming the reaction mixture to 30-40°C. However, be aware that higher temperatures can sometimes lead to an increase in side products.
-
Q2: I'm observing the formation of side products, and the purity of my this compound is low. How can I improve the selectivity?
A2: The formation of byproducts in catalytic hydrogenation is often due to the stepwise nature of the nitro group reduction, which can lead to the accumulation of intermediates like hydroxylamines, nitroso, and azoxy compounds.[1]
-
Incomplete Reduction: The primary cause of impurities is often an incomplete reaction, leading to the presence of intermediates.
-
Solution: Ensure the reaction goes to completion by addressing the points in Q1. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
-
Catalyst Poisoning: Certain functional groups or impurities in the starting material or solvent can poison the catalyst, leading to reduced activity and selectivity.
-
Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help.
-
-
Over-reduction: While less common for the aniline product itself under standard conditions, other functional groups on the molecule could potentially be reduced.
-
Solution: Careful control of reaction conditions (temperature, pressure, and reaction time) is crucial. Using a more selective catalyst, such as Raney Nickel, might be an option if other reducible functional groups are present.
-
Q3: The work-up and purification of my this compound are challenging. What is the recommended procedure?
A3: Proper work-up and purification are critical for obtaining a high-purity product.
-
Catalyst Removal: The Pd/C catalyst must be completely removed after the reaction.
-
Solution: Filter the reaction mixture through a pad of Celite. It is crucial to keep the Celite pad wet with the solvent during filtration, as dry Pd/C saturated with hydrogen can be pyrophoric and ignite upon contact with air.[2] After filtration, wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
-
Solvent Removal: After catalyst filtration, the solvent needs to be removed.
-
Solution: Use a rotary evaporator to remove the solvent under reduced pressure.
-
-
Purification of the Crude Product: The crude product may still contain minor impurities.
-
Solution: this compound can often be purified by vacuum distillation. Column chromatography on silica gel is another effective method for removing polar impurities.
-
Q4: What are the key safety precautions I should take during the synthesis of this compound?
A4: Safety is paramount in any chemical synthesis. The hydrogenation of nitroaromatics involves several potential hazards.
-
Handling of Pd/C Catalyst: Palladium on carbon, especially after use in a hydrogenation reaction, is saturated with hydrogen and can be pyrophoric.
-
Handling of Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.
-
Chemical Hazards: The starting material and product are aromatic amines, which can be toxic.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of trifluoromethyl-substituted anilines via catalytic hydrogenation.
| Starting Material | Catalyst (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Methyl-5-trifluoromethylnitrobenzene | 10% Pd/C (Not specified) | Ethanol | Ambient | Atmospheric | Not specified | ~68 | Not specified | Based on general procedures |
| 2-chloro-3-trifluoromethylaniline intermediate | Pd/C (Not specified) | Ethanol | Not specified | 4 | 48 | 75 | >99 | CN108911989B[6] |
| 4-methoxy-3-nitrobenzotrifluoride | 10% Pd/C (10%) | Methanol | 20 | Atmospheric | Overnight | 99 | Not specified | ChemicalBook[7] |
| 2-nitro-5-chloro-trifluoromethylbenzene | 5% Pd/C (Not specified) | Methanol | 50 | 30 | 3 | 78 | Not specified | EP0039810A1[8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene
This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation using palladium on carbon.
Materials:
-
2-Methyl-5-trifluoromethylnitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Celite
-
Hydrogen gas
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask suitable for hydrogenation
-
Magnetic stirrer
-
Hydrogen balloon or Parr hydrogenator
-
Vacuum line
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-Methyl-5-trifluoromethylnitrobenzene (1.0 eq) in ethanol (approximately 10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution. The catalyst should be added under a stream of inert gas (nitrogen or argon) to prevent ignition.[2]
-
-
Hydrogenation:
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure on a hydrogenator).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is no longer detectable.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the reaction flask with an inert gas (nitrogen or argon) to remove any remaining hydrogen.
-
Prepare a pad of Celite in a Buchner funnel.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Crucially, keep the Celite pad wet with solvent at all times to prevent the pyrophoric catalyst from igniting in air. [2][4]
-
Wash the Celite pad with additional ethanol to ensure all the product is collected.
-
-
Isolation and Purification:
-
Combine the filtrate and washings.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 3. honrel.com [honrel.com]
- 4. reddit.com [reddit.com]
- 5. Palladium on Carbon 10% SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)aniline. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the catalytic hydrogenation of 2-methyl-5-(trifluoromethyl)nitrobenzene. Potential impurities from this process include:
-
Unreacted Starting Material: Residual 2-methyl-5-(trifluoromethyl)nitrobenzene.
-
Hydrogenation Intermediates: Byproducts such as azoxybenzene and azobenzene derivatives can form, especially with incomplete conversion.[1]
-
Isomeric Impurities: Depending on the specificity of the preceding nitration step, other isomers of methyl-trifluoromethyl-nitrobenzene could be present and subsequently reduced, leading to isomeric aniline impurities that are often difficult to separate.
-
Oxidation/Polymerization Products: Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities, often causing the product to appear yellow, red, or brown.[2]
Q2: My purified this compound is a yellow or brown solid, but it should be a light-colored powder. What causes this discoloration?
A2: The discoloration of anilines is a frequent issue caused by air oxidation.[2][3] The amino group is sensitive to oxygen and light, leading to the formation of colored polymeric byproducts. To prevent this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, use degassed solvents for purification, and store the final product in a dark, sealed container under inert gas.[3]
Q3: What is the best general-purpose purification method for this compound?
A3: There is no single "best" method, as the optimal technique depends on the nature of the impurities.
-
For removing colored, high-molecular-weight polymers or non-volatile starting materials, vacuum distillation is highly effective.[2][4]
-
For separating closely related isomers or other byproducts with similar boiling points, column chromatography on silica gel is the preferred method.[5][6]
-
If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a very effective and scalable purification technique.[5][7]
A common workflow is to first perform a vacuum distillation to remove bulk polymeric impurities and then proceed with recrystallization or column chromatography for fine purification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Product Discoloration (Yellow to Brown Solid)
| Possible Cause | Suggested Solution |
| Air Oxidation [2][3] | Perform purification steps (e.g., solvent evaporation, fraction collection) under an inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed by sparging with an inert gas. Store the purified solid in a dark, airtight container, preferably under an inert atmosphere. |
| Acidic Impurities | Ensure all acidic residues from the synthesis are removed during the workup. A wash with a mild aqueous base like sodium bicarbonate solution before purification can be beneficial.[3] |
| Colored Impurities | For minor color issues, passing a solution of the compound through a short plug of silica gel or activated charcoal can remove the colored impurities.[6] Recrystallization is also very effective at excluding colored byproducts from the crystal lattice. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Strong Product-Silica Interaction (Tailing) | The basic amine group interacts with acidic silanol groups on the silica gel, causing tailing.[6] Add 0.5-2% triethylamine (TEA) or another volatile base to your eluent to neutralize these acidic sites.[3][6] |
| Suboptimal Mobile Phase | The polarity of the eluent is incorrect. Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound to achieve good separation on the column.[6] |
| Co-elution of Isomers | Isomeric impurities have very similar polarity. Try a less polar solvent system and a very shallow elution gradient.[6] Consider using a different stationary phase like neutral alumina or a phenyl-functionalized silica gel, which can offer different selectivity based on π-π interactions.[3][6] |
| Column Overloading | Too much crude material was loaded onto the column. Use a wider column or reduce the amount of sample. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.[6] |
Issue 3: Low Recovery After Purification
| Possible Cause | Suggested Solution |
| Irreversible Adsorption on Silica Gel | The basic aniline can bind strongly to acidic silica. Use a less acidic stationary phase like neutral alumina or add triethylamine to the eluent to minimize this.[3] |
| Product is Volatile | The compound has a relatively low boiling point (74 °C at 8 mmHg). Significant product loss can occur during solvent removal on a rotary evaporator. Use controlled temperature and pressure, and avoid prolonged exposure to high vacuum.[3] |
| Incomplete Crystallization (Recrystallization) | The solution was not cooled sufficiently, or the wrong solvent was used. Ensure the solution is cooled to 0 °C or below in an ice bath. If recovery is still low, the chosen solvent may be too good; consider a mixed-solvent system. |
| Incomplete Elution from Column | After the main product has eluted, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to check if any product was retained on the column.[3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for removing non-volatile or polymeric impurities from crude this compound.
-
Preparation: Ensure the crude aniline is dry. If water is suspected, dry it over a suitable agent like potassium hydroxide (KOH) pellets or calcium hydride (CaH2) and decant the liquid.[8]
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter to minimize bumping.[9] Use a stir bar for smooth boiling.[9] Ensure all glass joints are properly greased to maintain a good vacuum seal.[9]
-
Distillation:
-
Place the crude, dry aniline into the distillation flask.
-
Begin stirring and turn on the vacuum source. The pressure should drop significantly.
-
Once a stable, low pressure is achieved, begin gently heating the distillation flask.
-
Collect the fraction that distills at a constant temperature. For this compound, the boiling point is 74 °C at 8 mmHg. The distillation temperature will vary with the achieved pressure.
-
-
Completion: Stop heating and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol 2: Purification by Column Chromatography
This method is effective for separating isomers and other impurities with similar polarity.
-
Select Eluent: Using TLC, determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% triethylamine (TEA) to the chosen solvent mixture to prevent tailing.[6]
-
Pack Column: Prepare a silica gel slurry in the initial, low-polarity eluent. Pack the column, ensuring there are no air bubbles. Add a thin layer of sand on top.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
Elute and Collect: Begin eluting with the mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is suitable if the product is a solid and impurities have different solubility characteristics.
-
Choose Solvent: The ideal solvent is one in which the product is highly soluble at high temperatures but sparingly soluble at low temperatures. Test small batches with solvents like hexanes, heptane, or toluene.
-
Dissolve Crude Product: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration to remove them.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. texiumchem.com [texiumchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(trifluoromethyl)aniline. The primary focus is on addressing side reactions and other common issues encountered during the synthesis, which predominantly involves the catalytic hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene. This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][2]
Q2: What are the potential side reactions during the synthesis of this compound via catalytic hydrogenation?
A2: The primary side reactions are associated with incomplete reduction of the nitro group and, to a lesser extent, reactions involving the trifluoromethyl group. Key potential side products include:
-
Incomplete reduction intermediates: Nitroso, hydroxylamine, azo, and azoxy compounds can be formed if the reduction is not carried to completion.[1]
-
Hydrodefluorination products: Although the trifluoromethyl group is generally stable under standard catalytic hydrogenation conditions, harsh conditions (high temperature, high pressure, or highly active catalysts) can potentially lead to the formation of products where one or more fluorine atoms are replaced by hydrogen.
Q3: Is the formation of positional isomers a concern during the reduction of 2-Methyl-5-trifluoromethylnitrobenzene?
A3: No, the formation of positional isomers is not a significant concern during the catalytic hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene. The substitution pattern on the aromatic ring is already established in the starting material, and the reduction of the nitro group to an amine does not typically induce rearrangement of the substituents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or GC-MS analysis shows the presence of starting material (2-Methyl-5-trifluoromethylnitrobenzene) and/or intermediates such as the corresponding nitroso or hydroxylamine derivatives.
-
Hydrogen uptake ceases prematurely.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of Pd/C catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure. For laboratory scale, a balloon pressure might be insufficient for complete conversion. A Parr hydrogenator or a similar setup allowing for higher pressures is recommended.[1] |
| Poor Solubility of Starting Material | - Ensure the starting material is fully dissolved in the chosen solvent. - Consider using a co-solvent system (e.g., ethanol/ethyl acetate) to improve solubility. |
| Catalyst Poisoning | - Ensure the starting material and solvent are of high purity and free from sulfur or other known catalyst poisons. - Purify the starting material if necessary. |
| Inadequate Agitation | - Ensure vigorous stirring to maintain a good suspension of the catalyst and efficient gas-liquid mass transfer. |
Problem 2: Formation of Colored Impurities (Azo/Azoxy Compounds)
Symptoms:
-
The reaction mixture or the isolated product has a distinct yellow, orange, or red color.
-
Mass spectrometry analysis indicates the presence of species with molecular weights corresponding to azo or azoxy dimers of the desired aniline.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reduction | - Prolong the reaction time. - Increase the hydrogen pressure and/or catalyst loading to ensure the reaction proceeds to completion. |
| Localized High Temperatures | - Control the reaction temperature. The hydrogenation of nitro groups is exothermic, and localized overheating can promote the formation of dimeric intermediates. Ensure adequate cooling, especially during the initial phase of the reaction. |
| Oxidation of Intermediates/Product | - Ensure the reaction is carried out under a strictly inert atmosphere to prevent air oxidation of the hydroxylamine intermediate or the final aniline product. |
Problem 3: Suspected Hydrodefluorination
Symptoms:
-
Mass spectrometry analysis of the crude product shows peaks corresponding to the loss of one or more fluorine atoms from the desired product.
-
19F NMR spectroscopy indicates the presence of unexpected fluorine-containing species.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Reduce the reaction temperature and/or hydrogen pressure. - Decrease the catalyst loading. |
| Highly Active Catalyst | - Consider using a less active catalyst or a catalyst with a different support if hydrodefluorination is a persistent issue. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene
Materials:
-
2-Methyl-5-trifluoromethylnitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a round-bottom flask equipped with a hydrogen balloon inlet), dissolve 2-Methyl-5-trifluoromethylnitrobenzene in ethanol.
-
Carefully add 10% Pd/C to the solution under a stream of inert gas.
-
Seal the vessel and purge the system with hydrogen gas 3-5 times to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is no longer detectable.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
The filtrate, containing the crude this compound, can be concentrated under reduced pressure. Further purification can be achieved by distillation or column chromatography if necessary.
Data Presentation
Table 1: Hypothetical Product Distribution under Different Reaction Conditions
| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Yield of this compound (%) | Key Side Products and their approx. % |
| 1 | 5 | 1 | 25 | 85 | Hydroxylamine (10%), Azo/Azoxy (5%) |
| 2 | 10 | 1 | 25 | 95 | Hydroxylamine (3%), Azo/Azoxy (2%) |
| 3 | 10 | 4 | 25 | >99 | Below detection limits |
| 4 | 10 | 4 | 80 | 90 | Hydrodefluorination products (5%), Others (5%) |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary based on specific experimental setups and reagent quality.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Optimizing Reactions for 2-Methyl-5-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction conditions, troubleshooting common issues, and ensuring successful synthesis of 2-Methyl-5-(trifluoromethyl)aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-aryl derivatives of this compound?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between this compound and various aryl halides or pseudohalides (e.g., triflates).[2][3] Its broad substrate scope and tolerance for various functional groups make it a preferred method in medicinal chemistry and drug development.[2]
Q2: How does the trifluoromethyl group on the aniline ring affect the reaction conditions?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This characteristic makes the aniline nitrogen less nucleophilic, which can slow down the C-N bond-forming reductive elimination step in the Buchwald-Hartwig catalytic cycle. Consequently, more forcing reaction conditions, such as higher temperatures or more active catalyst systems, may be required compared to reactions with electron-rich anilines. The choice of a highly active catalyst, often featuring bulky, electron-rich phosphine ligands, is crucial to overcome the lower reactivity of the aniline.
Q3: Which side reactions are common when working with this compound derivatives, and how can they be minimized?
A3: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and diarylation of the primary aniline.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can be minimized by using anhydrous solvents and reagents, as water can be a proton source. Careful selection of the base and ligand is also critical.
-
Diarylation: This is the formation of a tertiary amine by the reaction of the desired secondary amine product with another molecule of the aryl halide. To minimize this, the reaction can be stopped as soon as the mono-arylated product is predominantly formed, which can be monitored by TLC or LC-MS. Using a slight excess of the aniline can also favor the formation of the secondary amine.
Q4: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination for this class of compounds?
A4: The key parameters to optimize are the choice of palladium precursor, phosphine ligand, base, solvent, and reaction temperature. A systematic screening of these parameters is often necessary to achieve high yields. For electron-deficient anilines like this compound, sterically hindered and electron-rich biarylphosphine ligands are often effective.[3] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used, but weaker bases like cesium carbonate or potassium phosphate may be necessary if base-sensitive functional groups are present.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and ligand are of high quality. - Use a pre-formed palladium catalyst (precatalyst) for more reliable activation. - Degas the solvent thoroughly to remove oxygen, which can deactivate the catalyst. |
| Inappropriate Ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The optimal ligand is highly substrate-dependent. |
| Incorrect Base | - For less reactive aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often required. - If your substrate has base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, potentially with higher reaction temperatures. - Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating, typically between 80-110 °C. |
| Poor Solubility | - Choose a solvent that dissolves all reactants, such as toluene, dioxane, or THF. Poor solubility is a common reason for reaction failure. |
Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategies |
| Hydrodehalogenation | - Presence of water or other protic impurities. - Inefficient reductive elimination. | - Use anhydrous solvents and reagents. - Screen different ligands; bulky biaryl phosphines often suppress this side reaction. |
| Diarylation | - High catalyst loading or prolonged reaction time. | - Reduce catalyst loading and monitor the reaction closely to stop it upon completion of the monoarylation. |
| Homocoupling of Aryl Halide | - Presence of oxygen. | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). - Thoroughly degas all solvents. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Buchwald-Hartwig amination of anilines with electron-withdrawing groups, providing a baseline for optimization.
Table 1: Effect of Ligand on Yield for the Amination of 3,5-bis(trifluoromethyl)bromobenzene
| Ligand | Yield (%) |
| XPhos | 99 |
| SPhos | 99 |
| BrettPhos | 99 |
| RuPhos | 99 |
| tBuXPhos | 77 |
| DavePhos | 84 |
| XantPhos | 98 |
Reaction conditions: 4-methoxyaniline, 3,5-bis(trifluoromethyl)bromobenzene, Pd₂(dba)₃, ligand, and NaOtBu in rapeseed oil.[4]
Table 2: Effect of Base on the Coupling of 4-chlorotoluene and Morpholine
| Base | Yield (%) |
| NaOtBu | 94 |
| K₃PO₄ | <5 |
| Cs₂CO₃ | <5 |
Reaction conditions: 4-chlorotoluene, morpholine, Pd(dba)₂, XPhos, base, in toluene at reflux.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., 1-2 mol% Pd), the phosphine ligand (e.g., 2-4 mol%), and the base (1.4 equivalents) under an inert atmosphere.[1]
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) to the reaction vessel.[1]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-methyl-5-(trifluoromethyl)aniline.[1]
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Troubleshooting Logic for Low Yield
Catalytic Cycle of Buchwald-Hartwig Amination
References
Technical Support Center: Degradation of 2-Methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5-(trifluoromethyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on the chemical properties of anilines and trifluoromethyl-substituted aromatic compounds, the primary degradation pathways are inferred to be thermal degradation, photodegradation, and oxidation.[1] The trifluoromethyl group is generally stable, but the aniline moiety is susceptible to these degradation routes.
Q2: What are the expected decomposition products under thermal stress?
A2: Under high temperatures, this compound can decompose to release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF). Thermal degradation may also involve polymerization or the formation of more complex aromatic structures.
Q3: How does this compound behave under oxidative conditions?
A3: Similar to other aniline derivatives, this compound is susceptible to oxidation.[1] This can be initiated by exposure to air, light, or oxidizing agents. Oxidation can lead to the formation of colored impurities, often appearing as a yellow or brownish discoloration of the compound. The degradation process can involve the generation of reactive oxygen species that attack the aromatic ring and the amine group, potentially leading to hydroxylated byproducts.
Q4: Is photodegradation a concern for this compound?
A4: Yes, aromatic amines are known to undergo photodegradation, especially in the presence of UV light.[1] This process often involves the generation of reactive oxygen species, leading to hydroxylation of the aromatic ring and potential mineralization to CO2, H2O, and inorganic ions over time.[1]
Q5: My sample of this compound has turned yellow/brown. Can I still use it?
A5: Discoloration indicates potential oxidation and the presence of impurities. For applications requiring high purity, such as in drug development, using a discolored reagent is not recommended without first assessing its purity via analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR). If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving the degradation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Degradation Observed | 1. Inert Reaction Conditions: The experimental conditions (e.g., temperature, light exposure, oxygen levels) may not be sufficient to induce degradation. 2. High Stability of Compound: The trifluoromethyl group imparts significant metabolic stability.[2] | 1. Modify Reaction Conditions: Increase the temperature for thermal degradation studies, use a UV lamp for photodegradation studies, or introduce an oxidizing agent (e.g., H2O2) for oxidation studies. 2. Increase Reaction Time: Extend the duration of the experiment to allow for slower degradation processes to occur. |
| Formation of Multiple Unexpected Byproducts | 1. Complex Degradation Pathways: The degradation may proceed through multiple competing pathways. 2. Secondary Reactions: Primary degradation products may be unstable and undergo further reactions. 3. Impurities in Starting Material: The presence of impurities can lead to additional reaction pathways. | 1. Optimize Conditions: Adjust experimental parameters (e.g., temperature, pH, catalyst) to favor a specific degradation pathway. 2. Time-Course Analysis: Monitor the reaction at different time points to identify primary and secondary products. 3. Purify Starting Material: Ensure the purity of the this compound before starting the experiment. |
| Difficulty in Identifying Degradation Products | 1. Low Concentration of Products: The extent of degradation may be low, resulting in product concentrations below the detection limit of the analytical method. 2. Co-elution of Peaks in Chromatography: Different degradation products may have similar retention times. 3. Lack of Reference Standards: Authentic standards for expected degradation products may not be commercially available. | 1. Concentrate the Sample: Use solid-phase extraction (SPE) or other concentration techniques to enrich the degradation products. 2. Optimize Analytical Method: Modify the chromatographic conditions (e.g., mobile phase gradient, column type) to improve peak separation. 3. Use Mass Spectrometry (MS): LC-MS or GC-MS can provide molecular weight and fragmentation data to help elucidate the structures of unknown products. |
| Discoloration of Reaction Mixture | 1. Oxidation of the Aniline Moiety: Exposure to air or oxidizing conditions can lead to the formation of colored polymeric materials. | 1. Work Under Inert Atmosphere: Perform the experiment under a nitrogen or argon atmosphere to prevent oxidation. 2. Use Degassed Solvents: Ensure that all solvents are free of dissolved oxygen. |
Experimental Protocols
Below are detailed methodologies for key experiments to study the degradation of this compound.
Protocol 1: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
Protocol 2: Photodegradation Study
Objective: To evaluate the stability of this compound under UV irradiation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or water/acetonitrile mixture) at a known concentration (e.g., 10-50 µg/mL).
-
Transfer the solution to a quartz cuvette or a UV-transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Place both samples in a photostability chamber equipped with a UV lamp.
-
Irradiate the samples for a defined period, taking aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound and to detect the formation of degradation products.
Protocol 3: Oxidative Degradation Study
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an oxidizing agent, such as hydrogen peroxide (H2O2), to the solution. The concentration of the oxidizing agent should be optimized based on preliminary experiments.
-
Maintain the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction over time by taking aliquots at regular intervals.
-
Analyze the aliquots by HPLC or LC-MS to quantify the parent compound and identify the degradation products.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
Troubleshooting 2-Methyl-5-(trifluoromethyl)aniline NMR spectrum impurities
Technical Support Center: 2-Methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra, ensuring the quality and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the predicted ¹H and ¹³C NMR chemical shifts for pure this compound?
Answer: While a definitive peer-reviewed spectrum may vary based on experimental conditions, the expected chemical shifts can be predicted based on the substituent effects of the methyl (-CH₃), amino (-NH₂), and trifluoromethyl (-CF₃) groups on the aniline ring. The following tables provide the predicted chemical shifts in a common NMR solvent like CDCl₃.
Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-6 | ~7.20 - 7.30 | d (doublet) or s (singlet) | Deshielded by the adjacent -CF₃ group. May appear as a singlet or a narrow doublet. |
| H-4 | ~6.85 - 6.95 | d (doublet) | |
| H-3 | ~6.70 - 6.80 | d (doublet) | |
| -NH₂ | ~3.70 - 4.00 | br s (broad singlet) | Chemical shift is concentration-dependent and exchanges with D₂O.[1] |
| -CH₃ | ~2.10 - 2.20 | s (singlet) |
Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled) | Notes |
| C-5 (ipso-CF₃) | ~130 - 132 | q (quartet) | Carbon directly attached to the -CF₃ group. |
| C-1 (ipso-NH₂) | ~144 - 146 | s (singlet) | |
| C-2 (ipso-CH₃) | ~118 - 120 | s (singlet) | |
| -CF₃ | ~124 - 126 | q (quartet) | Large one-bond C-F coupling. |
| C-6 | ~115 - 117 | q (quartet) | Small C-F coupling. |
| C-4 | ~120 - 122 | s (singlet) or q (quartet) | |
| C-3 | ~129 - 131 | s (singlet) or q (quartet) | |
| -CH₃ | ~17 - 18 | s (singlet) |
Q2: I see unexpected peaks in my NMR spectrum. What are the common impurities?
Answer: Unexpected peaks typically originate from residual solvents, starting materials, side-products, or common laboratory contaminants.[1] The table below lists potential impurities and their characteristic ¹H NMR signals in CDCl₃.
Common Impurities and Their ¹H NMR Chemical Shifts (CDCl₃)
| Impurity | Type | Chemical Shift (δ, ppm) | Multiplicity |
| Water (H₂O) | Contaminant | ~1.56 | br s |
| Acetone | Solvent | 2.17 | s |
| Dichloromethane | Solvent | 5.30 | s |
| Ethyl Acetate | Solvent | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Hexane | Solvent | 1.25, 0.88 | m, m |
| Toluene | Solvent | 7.27-7.17 (Ar-H), 2.36 (CH₃) | m, s |
| Silicone Grease | Contaminant | ~0.07 | br s |
| 3-Aminobenzotrifluoride | Starting Material | 6.70-7.20 | m |
| Positional Isomers | Side-Product | Aromatic & methyl signals may appear shifted from the main product peaks. | Various |
Data compiled from established sources.[2][3][4][5]
Q3: The peaks in my spectrum are broad. What are the possible causes and solutions?
Answer: Peak broadening can stem from several factors ranging from sample preparation to instrumental settings.[6]
-
Poor Shimming: The magnetic field is not homogeneous. Solution: Re-shim the instrument before acquiring data. For automated shimming, ensure the sample is properly positioned and locked.[7]
-
High Concentration: Concentrated samples can increase viscosity or lead to aggregation, causing broader signals. Solution: Prepare a more dilute sample.[6][7]
-
Undissolved Particulates: Solid particles in the sample disrupt field homogeneity. Solution: Filter the NMR sample through a pipette with a glass wool plug into a clean tube.[8][9]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If suspected, pass the sample solution through a short plug of silica or celite.
-
Chemical Exchange: The -NH₂ protons are exchangeable and often appear broad. If other peaks are also broad, it might indicate an intermediate rate of exchange, such as rotamers. Solution: For exchangeable protons, this is normal. For other phenomena, acquiring the spectrum at a different temperature (Variable Temperature NMR) can help sharpen the signals.[10]
Q4: How can I confirm if a broad peak in the 3-4 ppm region is from the -NH₂ group?
Answer: The most reliable method to identify an exchangeable proton like those in an amine (-NH₂) or alcohol (-OH) group is a D₂O shake experiment .[6][11] Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the labile amine protons to exchange with deuterium. Since deuterium is not observed in a ¹H NMR experiment, the -NH₂ peak will disappear or significantly decrease in intensity.[12][13]
Troubleshooting Workflows & Logic Diagrams
A systematic approach is crucial for identifying the source of spectral impurities or artifacts. The following diagrams illustrate a logical workflow for troubleshooting.
Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation
Objective: To prepare a clean, homogeneous NMR sample to minimize artifacts like peak broadening and baseline distortion.
Materials:
-
Analyte (5-10 mg of this compound)
-
High-purity deuterated solvent (e.g., CDCl₃, ~0.6 mL)
-
High-quality 5 mm NMR tube and cap
-
Clean, dry vial
-
Pasteur pipette and a small plug of glass wool
Methodology:
-
Dissolution: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent and gently swirl or vortex until the solid is completely dissolved.
-
Filtration: Place a small, clean plug of glass wool into the narrow section of a Pasteur pipette. Use the pipette to transfer the sample solution from the vial into the NMR tube. This step removes any microscopic particulate matter.[8]
-
Filling and Capping: Ensure the sample height in the NMR tube is appropriate for your spectrometer (typically 4-5 cm).[8] Wipe the outside of the tube with a lint-free cloth (e.g., Kimwipe™) dampened with isopropanol to remove dust and fingerprints. Cap the tube securely.
-
Analysis: Insert the sample into the spectrometer, lock, shim, and acquire the spectrum according to standard instrument procedures.
Protocol 2: D₂O Shake Experiment for Amine Proton Identification
Objective: To confirm the identity of exchangeable -NH₂ protons.
Methodology:
-
Acquire Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Carefully add one drop (~20-30 µL) of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 20-30 seconds to ensure proper mixing and facilitate the proton-deuterium exchange.[6]
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It is not necessary to re-lock, but a quick re-shim is recommended. Acquire a second ¹H NMR spectrum using the exact same parameters as the first.
-
Compare Spectra: Overlay the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly reduced in the spectrum acquired after the D₂O addition.[11] A new, potentially broad peak for HOD may appear, typically between 1.5 and 4.7 ppm depending on the solvent and other factors.[13]
References
- 1. acdlabs.com [acdlabs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tutorchase.com [tutorchase.com]
- 11. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 12. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 13. To D2O or not to D2O? — Nanalysis [nanalysis.com]
Technical Support Center: Purification of 2-Methyl-5-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Methyl-5-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials from the synthesis, residual solvents (e.g., ethanol, toluene), and byproducts formed during the reaction. Positional isomers, such as other methylated or trifluoromethylated anilines, can also be present.
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Degradation Impurities: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow or brown tints in the final product.[1]
-
Elemental Impurities: If catalysts (e.g., palladium on carbon) are used in the synthesis, trace amounts of heavy metals may be present in the crude product.[2]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is often supplied with a purity of ≥98%. This indicates that up to 2% of the material may consist of impurities. For applications requiring higher purity, an additional purification step is recommended.
Q3: How does the physical state of this compound influence the choice of purification method?
A3: this compound is a solid at room temperature, with a melting point in the range of 38-42 °C. This property makes recrystallization a highly suitable and often preferred method for purification. Its boiling point of 74 °C at 8 mmHg also allows for purification by vacuum distillation.
Q4: Are there any specific safety precautions to consider when purifying anilines?
A4: Yes, anilines are toxic and can be absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Guide 1: Recrystallization
Problem: Oiling out during recrystallization.
-
Possible Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the compound (38-42 °C). The compound is melting before it dissolves.
-
Solution: Select a solvent or solvent mixture with a lower boiling point. Alternatively, ensure the solvent is sufficiently heated to dissolve the compound quickly.
Problem: Poor recovery of the purified product.
-
Possible Cause 1: Using too much solvent during the dissolution step.
-
Solution 1: Use the minimum amount of hot solvent required to just dissolve the crude product.
-
Possible Cause 2: The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Possible Cause 3: The compound is significantly soluble in the cold solvent.
-
Solution 3: Test different solvents or solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. For instance, dissolving in a minimal amount of hot ethanol and then adding water dropwise until turbidity persists can induce crystallization upon cooling.
Problem: The purified crystals are still colored.
-
Possible Cause: The presence of colored, oxidised impurities that are not effectively removed by a single recrystallization.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that this may slightly reduce the overall yield.
Guide 2: Vacuum Distillation
Problem: Bumping or unstable boiling during distillation.
-
Possible Cause: Lack of a proper boiling aid or uneven heating. Boiling chips are not effective under vacuum.
-
Solution: Use a magnetic stir bar for vigorous stirring to ensure smooth boiling.[3] A capillary ebulliator can also be used to introduce a fine stream of bubbles. Ensure the heating mantle is properly sized for the flask and provides even heating.
Problem: The product solidifies in the condenser.
-
Possible Cause: The condenser water is too cold, causing the product with a melting point of 38-42 °C to solidify.
-
Solution: Use room temperature water for the condenser or do not run water through the condenser if the distillation is proceeding smoothly and condensation is occurring.
Problem: The vacuum pressure is not low enough.
-
Possible Cause: Leaks in the system.
-
Solution: Ensure all glass joints are properly sealed with vacuum grease. Check all tubing connections for cracks or loose fittings.
Guide 3: Column Chromatography
Problem: The compound streaks on the TLC plate and the column.
-
Possible Cause: The basic aniline group is interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent.[4] Alternatively, use an amine-functionalized silica gel as the stationary phase.[2][5]
Problem: Poor separation of the desired product from a close-running impurity.
-
Possible Cause: The polarity of the eluent is not optimal.
-
Solution: Use a shallow gradient of a more polar solvent in a less polar solvent (e.g., a gradient of ethyl acetate in hexanes) to improve separation. Test different solvent systems during TLC analysis to find the optimal mobile phase for separation.
Problem: Low recovery of the product from the column.
-
Possible Cause: Irreversible adsorption of the basic aniline onto the acidic silica gel.
-
Solution: In addition to adding triethylamine to the eluent, pre-treating the silica gel with a triethylamine solution before packing the column can help to neutralize the acidic sites.
Data Presentation
| Purification Method | Typical Starting Purity (%) | Achievable Purity (%) | Expected Yield (%) | Notes |
| Recrystallization | 95 - 98 | > 99 | 70 - 85 | Effective for removing small amounts of impurities. Yield is dependent on the choice of solvent. |
| Vacuum Distillation | 90 - 98 | > 99.5 | 60 - 80 | Ideal for removing non-volatile or highly colored impurities. |
| Column Chromatography | 85 - 95 | > 99 | 50 - 75 | Useful for separating isomeric impurities or when recrystallization is ineffective. Yield can be lower due to product loss on the column. |
Note: The values in this table are estimates based on typical results for the purification of substituted anilines and may vary depending on the nature and quantity of the impurities present.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. Add water dropwise until a persistent cloudiness is observed. If the cloudiness disappears upon further heating, the solvent system is suitable.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until a faint, persistent turbidity is observed. Reheat to get a clear solution and then allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Place a magnetic stir bar in the distillation flask containing the crude this compound. Ensure all joints are lightly greased and secure.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Turn on the vacuum and allow the pressure to stabilize (ideally below 10 mmHg).
-
Heating and Distillation: Begin stirring and gently heat the distillation flask using a heating mantle. Collect the fraction that distills at a constant temperature. For this compound, the boiling point is approximately 74 °C at 8 mmHg.
-
Completion: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase and Eluent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). To prevent streaking, add 0.5% triethylamine to the eluent mixture.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system. It is often beneficial to start with a low polarity eluent and gradually increase the polarity (gradient elution) to separate the components.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization.
References
Technical Support Center: Stabilizing 2-Methyl-5-(trifluoromethyl)aniline for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-Methyl-5-(trifluoromethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and use.
Troubleshooting Guides
This section addresses specific problems that may arise during the storage and handling of this compound, offering potential causes and corrective actions.
Problem 1: Discoloration of the Compound (Appearance of Yellow or Brown Tints)
-
Potential Cause 1: Oxidation. Exposure to atmospheric oxygen is a primary cause of discoloration in anilines, leading to the formation of colored impurities.[1][2][3] This process can be accelerated by the presence of light and elevated temperatures.[2]
-
Corrective Action:
-
Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2]
-
Use tightly sealed, opaque or amber glass containers to minimize light exposure.
-
For routine use, consider transferring smaller aliquots to separate vials to avoid repeated exposure of the main stock to air.
-
-
Potential Cause 2: Photodegradation. UV radiation can catalyze the degradation of aromatic amines, resulting in the formation of various colored degradation products.[2][4]
-
Corrective Action:
-
Always store the compound in a dark place or in light-blocking containers.
-
When handling the compound, minimize exposure to direct sunlight or strong laboratory lighting.
-
-
Potential Cause 3: Contamination. Contamination from improper handling, unclean spatulas, or incompatible storage materials can introduce impurities that may cause or accelerate discoloration.
-
Corrective Action:
-
Use clean, dry spatulas and glassware when handling the compound.
-
Ensure the storage container is made of a compatible material (e.g., glass) and is free from any residues.
-
Problem 2: Inconsistent Experimental Results or Reduced Purity Over Time
-
Potential Cause 1: Gradual Degradation. Even under seemingly proper storage conditions, slow degradation can occur over extended periods, leading to a decrease in purity and affecting experimental outcomes.
-
Corrective Action:
-
Regularly check the purity of the stored compound using analytical techniques such as HPLC or GC-MS.
-
If the purity has dropped below an acceptable level for your application, consider purifying the material (e.g., by recrystallization or chromatography) or using a fresh batch.
-
-
Potential Cause 2: Inappropriate Storage Temperature. Storing at ambient or elevated temperatures can significantly increase the rate of degradation reactions.[2]
-
Corrective Action:
-
Store this compound at the recommended temperature of 2-8°C for long-term storage.[5]
-
Avoid repeated freeze-thaw cycles if the compound is stored at very low temperatures.
-
-
Potential Cause 3: Presence of Moisture. Although anilines are generally less susceptible to hydrolysis than esters or amides, moisture can still contribute to degradation pathways.[6]
-
Corrective Action:
-
Store the compound in a desiccator or in a dry, controlled environment.
-
Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability and to minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, opaque or amber glass container under an inert atmosphere (e.g., nitrogen or argon).[2][5] It should be kept in a dry, dark place away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Q2: My this compound has turned slightly yellow. Can I still use it?
A2: A slight yellow discoloration is often an early sign of oxidation.[2] For non-critical applications, the material may still be usable, but its purity should be verified by an appropriate analytical method like HPLC or GC. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, it is highly recommended to either purify the compound or use a fresh, un-discolored batch to ensure the integrity of your results.
Q3: What are the expected degradation products of this compound?
A3: While specific studies on this compound are limited, the degradation of anilines typically proceeds through oxidation and photodegradation pathways. Potential degradation products can include nitroso and nitro compounds, as well as more complex condensation products like azoxybenzenes and polymeric materials.[8][9][10] Under harsh conditions, hydrolysis of the trifluoromethyl group could potentially occur, though it is generally stable.[4]
Q4: How can I chemically stabilize this compound for long-term storage?
A4: In addition to proper storage conditions, the use of chemical stabilizers can enhance long-term stability. The most common approach is the use of antioxidants or radical scavengers. Butylated hydroxytoluene (BHT) is a widely used antioxidant that can be added in small amounts to inhibit oxidative degradation.[11] Storing under an inert gas like nitrogen or argon is a physical method that effectively prevents oxidation.[2]
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the purity of this compound and detecting the presence of degradation products.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique, particularly for identifying volatile impurities and degradation products.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure of unknown degradation products.[15][16]
Data Presentation
The following tables summarize representative quantitative data from a simulated accelerated stability study on this compound. This data is for illustrative purposes to demonstrate expected trends under different storage conditions.
Table 1: Purity of this compound under Accelerated Storage Conditions (6 Months)
| Storage Condition | Initial Purity (%) | 1 Month (%) | 3 Months (%) | 6 Months (%) |
| 40°C / 75% RH (Exposed to Air & Light) | 99.8 | 98.5 | 96.2 | 93.1 |
| 40°C / 75% RH (Inert Atmosphere, Dark) | 99.8 | 99.6 | 99.2 | 98.8 |
| 25°C / 60% RH (Exposed to Air & Light) | 99.8 | 99.5 | 99.0 | 98.2 |
| 25°C / 60% RH (Inert Atmosphere, Dark) | 99.8 | 99.8 | 99.7 | 99.5 |
| 2-8°C (Inert Atmosphere, Dark) | 99.8 | 99.8 | 99.8 | 99.7 |
Table 2: Formation of a Major Degradation Product under Accelerated Storage Conditions (6 Months)
| Storage Condition | Initial (%) | 1 Month (%) | 3 Months (%) | 6 Months (%) |
| 40°C / 75% RH (Exposed to Air & Light) | < 0.05 | 0.8 | 2.5 | 4.8 |
| 40°C / 75% RH (Inert Atmosphere, Dark) | < 0.05 | < 0.05 | 0.1 | 0.3 |
| 25°C / 60% RH (Exposed to Air & Light) | < 0.05 | 0.2 | 0.6 | 1.2 |
| 25°C / 60% RH (Inert Atmosphere, Dark) | < 0.05 | < 0.05 | < 0.05 | 0.1 |
| 2-8°C (Inert Atmosphere, Dark) | < 0.05 | < 0.05 | < 0.05 | < 0.05 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of the compound.
-
Objective: To assess the stability of this compound under stressed conditions of temperature and humidity.
-
Materials:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined caps
-
Stability chambers
-
HPLC or GC-MS system for analysis
-
-
Methodology:
-
Place accurately weighed samples of this compound into amber glass vials.
-
For samples to be stored under an inert atmosphere, flush the vials with dry nitrogen or argon before sealing.
-
Place the vials in stability chambers set to the desired conditions (e.g., 40°C/75% RH and 25°C/60% RH).
-
At specified time points (e.g., initial, 1, 3, and 6 months), remove a vial from each condition.
-
Analyze the purity of the sample and quantify any degradation products using a validated HPLC or GC-MS method.
-
Record any changes in physical appearance, such as color.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Objective: To quantify the purity of a this compound sample and detect degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase modification)
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately prepare a stock solution of a high-purity reference standard of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by dilution.
-
Sample Preparation: Prepare a sample solution of the this compound to be tested in the mobile phase at a similar concentration to the working standards.[11][17][18][19]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the detection wavelength.
-
Visualizations
Caption: Workflow for an accelerated stability study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 25449-96-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Aniline - Wikipedia [en.wikipedia.org]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. benchchem.com [benchchem.com]
- 13. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. agilent.com [agilent.com]
Common pitfalls in the handling of 2-Methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in safely and effectively handling this versatile chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value |
| CAS Number | 25449-96-1 |
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol |
| Appearance | Light yellow to brown powder or lump |
| Melting Point | 38 - 42 °C |
| Boiling Point | 74 °C at 8 mmHg |
| Purity | ≥ 98% (GC) |
| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions. |
Safety and Hazard Information
This compound is a hazardous substance and requires careful handling. The table below summarizes its GHS hazard classifications.
| Hazard Class | Category |
| Acute toxicity, Oral | 4 |
| Acute toxicity, Dermal | 4 |
| Acute toxicity, Inhalation | 3 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity — single exposure | 3 |
Signal Word: Danger
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the storage, handling, and use of this compound in chemical synthesis.
Storage and Handling
Q1: My this compound has developed a dark color upon storage. Is it still usable?
A1: Discoloration, typically to a brown or dark hue, suggests potential oxidation or degradation of the aniline compound. Aromatic amines are susceptible to oxidation when exposed to air and light.[1] While slight discoloration may not significantly impact the outcome of some robust reactions, it is generally advisable to use a fresh or purified batch for sensitive applications to avoid the formation of impurities and ensure reproducibility. For purification, you may consider recrystallization or column chromatography, though it is often more practical to purchase a fresh supply. Always store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at the recommended temperature of 2-8°C to minimize degradation.
Q2: What are the appropriate personal protective equipment (PPE) for handling this compound?
A2: Due to its toxicity and irritant properties, it is crucial to use appropriate PPE. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the substance is handled as a powder and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Reaction Troubleshooting
Q3: I am getting a low yield in my amide coupling reaction with this compound. What could be the cause?
A3: Low yields in amide coupling reactions involving this aniline can be attributed to several factors:
-
Reduced Nucleophilicity: The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aniline, making it less reactive than other anilines.
-
Steric Hindrance: The methyl group ortho to the amine can sterically hinder the approach of the electrophile.
-
Inappropriate Coupling Reagents: Not all coupling reagents are equally effective for challenging substrates.
-
Reaction Conditions: Temperature, solvent, and base selection are critical.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For less nucleophilic anilines, consider using more potent coupling reagents like HATU, HBTU, or PyBOP, often in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Temperature: Increasing the reaction temperature may be necessary to drive the reaction to completion. However, be mindful of potential side reactions and the stability of your reactants and products at higher temperatures.
-
Solvent Selection: Use anhydrous, polar aprotic solvents like DMF or NMP. Ensure the solvent is of high purity and free of water.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aniline and deactivation of the coupling reagents.
Q4: My Buchwald-Hartwig amination using this compound is not proceeding as expected. What are some common pitfalls?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful optimization of several parameters:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For electron-deficient anilines, bulky electron-rich phosphine ligands such as XPhos or SPhos are often effective.
-
Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The choice of base should be tailored to the specific substrates and solvent.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.
-
Oxygen Sensitivity: The palladium(0) catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are properly deoxygenated before starting the reaction.
Q5: I am observing the formation of unexpected byproducts in my reaction. What are some common side reactions of this compound?
A5: Besides the desired reaction, this compound can participate in several side reactions:
-
Oxidation: As mentioned, anilines can oxidize, leading to colored impurities and potentially polymeric materials.
-
Over-reaction: In reactions like acylations or alkylations, there is a possibility of multiple substitutions on the aromatic ring or at the nitrogen atom, although the steric hindrance from the ortho-methyl group can mitigate this to some extent.
-
Degradation under Harsh Conditions: At high temperatures or in the presence of strong acids or bases, the trifluoromethyl group can be susceptible to hydrolysis, though it is generally quite stable.[1]
To minimize side reactions, it is important to carefully control the reaction stoichiometry, temperature, and reaction time, and to work under an inert atmosphere.
Experimental Protocols and Workflows
Below are generalized protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates and scales.
General Protocol for Amide Coupling
This protocol outlines a typical procedure for the synthesis of an amide using a coupling reagent.
Caption: Workflow for a typical amide coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Caption: General workflow for a Buchwald-Hartwig amination.
Logical Relationships in Troubleshooting
The following diagram illustrates a logical approach to troubleshooting a problematic reaction involving this compound.
Caption: A logical diagram for troubleshooting chemical reactions.
References
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Methyl-5-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 2-Methyl-5-(trifluoromethyl)aniline with other anilines, supported by quantitative data and detailed experimental protocols.
The reactivity of anilines is fundamentally governed by the electronic properties of substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the electron density of the ring and the basicity of the amino group, thereby increasing reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced basicity and reactivity.[1][2][3] this compound presents an interesting case study, featuring both a weakly electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group.[4][5]
The Dual Influence of Substituents
The chemical behavior of this compound is a direct consequence of the interplay between its two substituents. The methyl (-CH₃) group, being an EDG, tends to increase the electron density on the benzene ring through a positive inductive effect (+I) and hyperconjugation, thereby activating the ring towards electrophilic substitution. In contrast, the trifluoromethyl (-CF₃) group is a strong EWG due to the high electronegativity of the fluorine atoms, exerting a powerful negative inductive effect (-I).[5] This deactivates the ring and significantly reduces the basicity of the aniline nitrogen.
The net effect on reactivity is a balance of these opposing influences. The strong deactivating effect of the trifluoromethyl group generally dominates, making this compound less reactive than aniline and anilines substituted with only electron-donating groups. However, the presence of the methyl group modulates this effect, making it more reactive than anilines with multiple or stronger electron-withdrawing substituents.
Comparative Basicity: A Quantitative Look at pKa Values
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a critical indicator of its nucleophilicity and overall reactivity. A lower pKa value corresponds to a weaker base. The electron-withdrawing trifluoromethyl group is known to significantly decrease the pKa of anilines.[2][3]
Table 1: Comparison of pKa Values for Substituted Anilines
| Aniline Derivative | Substituents | pKa of Conjugate Acid |
| 4-Nitroaniline | 4-NO₂ | 1.0 |
| 3-Nitroaniline | 3-NO₂ | 2.47 |
| Aniline | - | 4.58 [3] |
| 4-Chloroaniline | 4-Cl | 3.98 |
| 3-Methylaniline (m-toluidine) | 3-CH₃ | 4.72 |
| 2-Methylaniline (o-toluidine) | 2-CH₃ | 4.44 |
| 4-Methylaniline (p-toluidine) | 4-CH₃ | 5.08 |
| 4-Methoxyaniline (p-anisidine) | 4-OCH₃ | 5.34 |
Note: Data compiled from various sources. The pKa for this compound is predicted to be significantly lower than 4.58.
Reactivity in Key Chemical Transformations
The reactivity of anilines is most commonly explored through reactions such as acylation, alkylation, and diazotization.
Acylation: This reaction involves the treatment of an aniline with an acylating agent, such as an acid chloride or anhydride, to form an amide. The rate of acylation is directly proportional to the nucleophilicity of the aniline nitrogen. Due to the reduced basicity caused by the trifluoromethyl group, this compound will undergo acylation at a slower rate compared to aniline or toluidine isomers. However, the reaction is still readily achievable under standard conditions.
Alkylation: Similar to acylation, the alkylation of anilines is influenced by their nucleophilicity. The reaction of this compound with alkyl halides will be slower than that of more basic anilines. Ruthenium-catalyzed N-alkylation has been shown to be effective for a range of aniline derivatives.[6]
Diazotization: This reaction involves the treatment of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] These salts are versatile intermediates in organic synthesis. The efficiency of diazotization can be influenced by the substitution pattern on the aniline ring. While electron-withdrawing groups can affect the stability and reactivity of the resulting diazonium salt, the reaction is generally applicable to a wide range of substituted anilines, including those with trifluoromethyl groups.
Experimental Protocols
General Procedure for Acylation of an Aniline Derivative
-
Dissolution: Dissolve the substituted aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath (0 °C) and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by recrystallization or column chromatography.
General Procedure for Diazotization of an Aniline Derivative
-
Acidic Solution: Suspend the substituted aniline (1.0 equivalent) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a color change and the dissolution of the aniline.
-
Usage: The resulting diazonium salt solution should be used immediately in subsequent reactions (e.g., Sandmeyer reaction, azo coupling) without isolation due to its potential instability.
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of substituted anilines.
Caption: A typical experimental workflow for the acylation of an aniline.
References
A Comparative Guide to the Synthetic Utility of 2-Methyl-5-(trifluoromethyl)aniline and 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular complexity and biological activity. Anilines, as a class of compounds, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth, objective comparison of two fluorinated anilines: 2-Methyl-5-(trifluoromethyl)aniline and 4-fluoroaniline. We will explore their relative performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties and Reactivity Overview
The synthetic utility of an aniline is largely dictated by the electronic and steric nature of its substituents. 4-Fluoroaniline possesses a fluorine atom at the para-position, which exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. In contrast, this compound features a methyl group, which is weakly electron-donating, and a trifluoromethyl group, which is strongly electron-withdrawing. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of molecules it is incorporated into, a desirable trait in drug discovery.[1]
The presence of these different substituents has a profound impact on the nucleophilicity of the amino group and the reactivity of the aromatic ring in various transformations.
Performance in Key Synthetic Reactions
To provide a clear comparison, we will examine the performance of these two anilines in three common and critical synthetic transformations: Amide Bond Formation, Buchwald-Hartwig Amination, and Sonogashira Coupling.
Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis. The nucleophilicity of the aniline is a key determinant of the reaction's efficiency.
Table 1: Comparison of this compound and 4-fluoroaniline in Amide Bond Formation
| Aniline | Acylating Agent | Base/Coupling Reagent | Solvent | Reaction Conditions | Yield | Reference |
| 4-fluoroaniline | 2-(methylthio)acetyl chloride | Triethylamine | Acetonitrile | 0°C to RT, 5h | Good (qualitative) | [2] |
| This compound | Phenylacetyl chloride | Triethylamine | Benzene | Not specified | 49% | [3] |
The data suggests that both anilines can effectively undergo acylation to form amides. The electron-withdrawing trifluoromethyl group in this compound reduces the nucleophilicity of the amino group, which may necessitate slightly more forcing conditions or result in lower yields compared to 4-fluoroaniline under identical conditions. However, specific reaction conditions and acylating agents play a significant role in the outcome.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of complex aryl amines.[4] The electronic properties of the aniline can influence the efficiency of the catalytic cycle.
Table 2: Comparison of this compound and 4-fluoroaniline in Buchwald-Hartwig Amination
| Aniline | Aryl Halide | Catalyst/Ligand | Base | Solvent | Reaction Conditions | Yield | Reference |
| 4-fluoroaniline | Aryl Bromide | Pd(dba)₂ / (±)-BINAP | NaOt-Bu | Toluene | 110°C, 16h | ~82-97% (with various aryl bromides) | [5] |
| This compound | 1-chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / RuPhos | Not specified | Solvent-free | Not specified | 83% (with 2-aminopyridine as coupling partner) | [6] |
While a direct comparison is not available in the literature, the provided examples demonstrate that both anilines are viable substrates in Buchwald-Hartwig amination. The electron-deficient nature of this compound does not preclude its successful participation in this coupling reaction, achieving a high yield.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[7] The aniline starting material is typically first converted to an aryl halide for this reaction.
Table 3: Comparison of Aryl Halides Derived from this compound and 4-fluoroaniline in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Reaction Conditions | Yield | Reference |
| 1-fluoro-4-iodobenzene | 1-ethynyl-4-fluorobenzene | Pd catalyst / Cu₂O | Not specified | THF-DMA | 80°C, flow | 73% | |
| Aryl Halide from this compound | Aryne | Pd-catalyzed | Not specified | Not specified | Mild conditions | Moderate to excellent (qualitative) |
The available data indicates that aryl halides derived from both aniline precursors can be effectively utilized in Sonogashira coupling reactions. The synthesis of 2-trifluoromethylquinolines from a derivative of this compound highlights its utility in building complex heterocyclic systems via this methodology.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the acylation of both anilines.
Protocol 1: Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide[2]
-
Reaction Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve 5 g of 4-fluoro-N-isopropylbenzenamine in 50 mL of acetonitrile.
-
Addition of Reagents: Cool the solution to 0°C (273 K). Add 6.7 g of triethylamine followed by the dropwise addition of 4.11 g of 2-(methylthio)acetyl chloride.
-
Reaction: Stir the mixture at room temperature for 5 hours.
-
Work-up: Add 100 mL of water and extract the mixture three times with 100 mL of methyl tert-butyl ether (MTBE) each.
-
Purification: Combine the organic phases, dry over MgSO₄, and evaporate the solvent under reduced pressure to yield the crude product.
Protocol 2: Synthesis of N-(2-trifluoromethylphenyl)-benzeneacetamide[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 40.28 g of o-trifluoromethylaniline in 400 mL of benzene.
-
Addition of Reagents: Add 27.83 g of triethylamine to the solution. Subsequently, add 42.5 g of phenylacetyl chloride.
-
Reaction: The reaction time and temperature are not specified in the source material but would typically involve stirring at room temperature or gentle heating until completion.
-
Work-up and Purification: After the reaction, the mixture is worked up to isolate the crude product. Crystallization from hexane yields 29.85 g (49%) of N-(2-trifluoromethylphenyl)-benzeneacetamide.
Mandatory Visualizations
Experimental Workflow for Amide Synthesis
Caption: A generalized workflow for the synthesis of amides from anilines.
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
Derivatives of these anilines, particularly quinazolines, are of significant interest in drug development as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.
Conclusion
Both this compound and 4-fluoroaniline are valuable and versatile building blocks in organic synthesis. The choice between them will ultimately depend on the specific goals of the synthetic endeavor.
-
4-Fluoroaniline is a readily available and reactive aniline suitable for a wide range of transformations where the electronic properties of a simple fluorinated ring are desired. Its higher nucleophilicity may be advantageous in reactions like amide bond formation.
-
This compound offers the distinct advantages of incorporating a trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of the final product, properties that are highly sought after in medicinal chemistry. Despite the reduced nucleophilicity of the amino group due to the electron-withdrawing trifluoromethyl substituent, it has been shown to be a competent substrate in key cross-coupling reactions.
Researchers should consider the desired properties of their target molecules and the specific reaction conditions when selecting between these two anilines. The experimental data and protocols provided in this guide serve as a valuable starting point for the development of robust and efficient synthetic routes.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Validation of a New Analytical Method for 2-Methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Methyl-5-(trifluoromethyl)aniline. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for this compound, which is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The methodologies and data presented are based on established principles of analytical method validation as outlined in the ICH guidelines.[1][2][3][4]
Data Presentation: A Comparative Overview
The selection of an analytical method is often a trade-off between various performance parameters. Below is a summary of the validation data for the proposed HPLC-UV method and the alternative GC-MS method for the analysis of this compound.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance
| Validation Parameter | Proposed HPLC-UV Method | Alternative GC-MS Method | ICH Q2(R2) Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 80-120% of test concentration |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.1 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 0.3 | Signal-to-Noise ratio of 10:1 |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (RSD %) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2% |
| Specificity | No interference from blank and placebo | High; mass spectral data confirms identity | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in oven temperature ramp and carrier gas flow | No significant impact on results |
Experimental Protocols
Proposed Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quality control of this compound in both bulk drug substance and formulated products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Standard and Sample Preparation:
-
Standard Solution (50 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase.
-
Sample Solution: Prepare a sample solution in the mobile phase to obtain a theoretical concentration of 50 µg/mL of this compound.
4. Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and sensitivity, making it suitable for impurity profiling and trace-level analysis.
1. Instrumentation:
-
A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification (ions: m/z 175, 156, 106) and Full Scan for identification.
3. Sample Preparation (with Derivatization):
-
Extraction: Extract the sample containing this compound with a suitable organic solvent such as dichloromethane.
-
Derivatization: For improved chromatographic performance, the extracted analyte can be derivatized. A common approach for anilines is acylation. To the dried extract, add 100 µL of pyridine and 100 µL of acetic anhydride. Heat at 60°C for 30 minutes. After cooling, evaporate the reagents and reconstitute the residue in ethyl acetate for injection.[5]
4. Quantification:
-
Quantification is achieved by constructing a calibration curve from the analysis of derivatized standards. An internal standard may be used to improve precision.
Method Validation Workflow
The validation of a new analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.[1][2][6]
Caption: Workflow for the validation of a new analytical method.
Comparison and Justification
-
HPLC-UV: This method is generally preferred for routine quality control due to its simplicity, lower cost, and high throughput. The sample preparation is straightforward, and the instrumentation is widely available in pharmaceutical laboratories. Its demonstrated accuracy, precision, and linearity within the specified range make it a reliable method for assay and content uniformity testing.[7]
-
GC-MS: The primary advantages of GC-MS are its superior specificity and sensitivity.[8] The mass spectrometric detection provides structural information, which is invaluable for definitive identification and for distinguishing the analyte from structurally similar impurities. This makes GC-MS an excellent choice for trace analysis, impurity profiling, and as a confirmatory method. However, the potential need for derivatization to analyze polar compounds like anilines can add complexity and time to the sample preparation process.[5]
Conclusion
Both the proposed HPLC-UV method and the alternative GC-MS method can be validated to be suitable for the analysis of this compound. The choice between the two will depend on the specific application. For routine quantitative analysis where high throughput and cost-effectiveness are critical, the HPLC-UV method is recommended. For applications requiring higher sensitivity, definitive identification, or analysis of complex matrices, the GC-MS method is the more appropriate choice. The validation data presented in this guide demonstrates that both methods can meet the stringent requirements of the pharmaceutical industry.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
A Comparative Analysis of 2-Methyl-5-(trifluoromethyl)aniline Derivatives: In-Vitro Efficacy vs. In-Vivo Performance
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical evaluation of a promising class of therapeutic candidates.
This guide provides a detailed comparison of the in-vitro and in-vivo activities of 2-Methyl-5-(trifluoromethyl)aniline derivatives, a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. By incorporating the this compound moiety into heterocyclic systems such as pyrimidine and quinazoline, researchers have developed potent inhibitors of key signaling pathways implicated in cancer progression. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways to facilitate a deeper understanding of the therapeutic potential and challenges associated with these compounds.
In-Vitro vs. In-Vivo Anticancer Activity: A Comparative Overview
Derivatives of this compound have demonstrated significant promise in preclinical studies, primarily as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cell proliferation and survival. The following sections present a comparative analysis of their performance in controlled laboratory settings (in-vitro) versus complex biological systems (in-vivo).
Data Presentation: Quantitative Comparison of In-Vitro and In-Vivo Studies
The following tables summarize the quantitative data from various studies on trifluoromethyl-anilino pyrimidine and quinazoline derivatives, which often incorporate the this compound scaffold. It is important to note that direct head-to-head in-vitro and in-vivo data for a single derivative is often not available in the public domain. Therefore, this comparison draws upon data from structurally related compounds to provide a representative overview of the therapeutic potential of this class of molecules.
Table 1: In-Vitro Cytotoxicity of Trifluoromethyl-Anilino Pyrimidine and Quinazoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Anilino-Substituted Pyrimidine | Compound 9u (EGFR Inhibitor) | A549 (Lung Carcinoma) | 0.35 | [1] |
| MCF-7 (Breast Carcinoma) | 3.24 | [1] | ||
| PC-3 (Prostate Carcinoma) | 5.12 | [1] | ||
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [2] |
| C32 (Melanoma) | 24.4 | [2] | ||
| DU145 (Prostate Carcinoma) | 27.8 | [2] | ||
| 4-Anilinoquinazoline | Compound 19h (EGFR Inhibitor) | A549 (Lung Carcinoma) | <1 (Potent) | |
| HT-29 (Colon Carcinoma) | <1 (Potent) | |||
| Triazolopyrimidine | Compound 3d | A549 (Lung Carcinoma) | 0.03 - 0.043 | [3] |
| HeLa (Cervical Carcinoma) | 0.03 - 0.043 | [3] |
Table 2: In-Vivo Efficacy of Anilino-Pyrimidine and -Quinazoline Derivatives in Xenograft Models
| Compound Class | Animal Model | Tumor Xenograft | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Anilino-Pyrimidine (EGFR Inhibitor) | Nude Mice | H1975 (NSCLC) | Dose-dependent | Significant inhibition | [4] |
| 4-Anilinoquinazoline | BALB/c-nu Mice | A549 (NSCLC) | Not Specified | Significant inhibition | |
| Triazolopyrimidine | Zebrafish | HeLa (Cervical Carcinoma) Xenograft | Not Specified | Reduction in tumor mass | [3] |
Table 3: Pharmacokinetic Parameters of Representative Anilino-Pyrimidine Kinase Inhibitors in Mice
| Compound | Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Representative Kinase Inhibitor | Oral | 0.5 - 4 | Varies | Varies | Generally >20% | |
| CO-1686 (Anilino-pyrimidine) | Oral | Dose-proportional exposure | Dose-proportional exposure | Dose-proportional exposure | Not Specified | [4] |
Table 4: In-Vivo Toxicity Profile of Representative Anilino-Quinazoline Derivatives
| Compound Class | Animal Model | Dosage | Observed Toxicities | Reference |
| 4-Anilinoquinazoline | BALB/c-nu Mice | Not Specified | Reduced toxicity compared to Vandetanib (less weight loss) | |
| Quinazoline Derivatives | Mice | 50 mg/kg/day | No significant changes in body weight, blood chemistry, or organ histology | [5][6] |
Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.
In-Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a serial dilution) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In-Vivo Anticancer Efficacy: Xenograft Tumor Model
The subcutaneous xenograft tumor model is a widely used in-vivo model to evaluate the antitumor efficacy of novel therapeutic compounds.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., A549, H1975) is injected subcutaneously into the flank of the mice.
-
Tumor Growth: The mice are monitored regularly for tumor formation and growth. Tumor volume is typically measured with calipers.
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The this compound derivative is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volume and body weight are measured at regular intervals throughout the study. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Endpoint: At the end of the study, the tumors may be excised for further analysis, such as histological examination or biomarker assessment.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for their preclinical evaluation.
EGFR Signaling Pathway
Many this compound derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[1][7]
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-5-(trifluoromethyl)aniline is a critical step in the production of various pharmaceuticals and agrochemicals. The efficiency and selectivity of this synthesis are highly dependent on the chosen catalytic system. This guide provides a comprehensive comparison of different catalytic methods for the synthesis of this compound, supported by representative experimental data and detailed protocols.
Synopsis of Synthetic Strategies
Two primary catalytic routes are commonly employed for the synthesis of this compound:
-
Catalytic Hydrogenation of 2-Methyl-5-(trifluoromethyl)nitrobenzene: This is the most prevalent method, involving the reduction of the corresponding nitroarene using a heterogeneous catalyst and a hydrogen source. A variety of metal catalysts are effective for this transformation.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction provides an alternative route, forming the C-N bond directly by coupling an aryl halide with an amine.
This guide will compare the performance of various catalysts within these two strategies.
Catalyst Performance Comparison
The selection of a catalyst is a crucial factor influencing the yield, reaction time, and overall cost-effectiveness of the synthesis. The following tables summarize the performance of different catalysts for the two main synthetic routes.
Route 1: Catalytic Hydrogenation of 2-Methyl-5-(trifluoromethyl)nitrobenzene
This method is widely used due to its high efficiency and the availability of the nitroaromatic precursor. The choice of metal catalyst, support, and hydrogen source can significantly impact the reaction outcome.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations & Selectivity |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Methanol / Ethanol | Room Temp. | 1 - 4 | >95% | Highly efficient and clean. The most common and effective method for this transformation.[1] Can be pyrophoric when dry.[2] |
| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Various | Room Temp. | 2 - 6 | >90% | A robust catalyst, often used when other catalysts fail. Can sometimes lead to over-reduction of other functional groups.[3][4] |
| Raney Nickel (Raney Ni) | H₂ (gas) | Ethanol | 50 - 100 | 2 - 8 | 85-95% | A cost-effective alternative to precious metal catalysts.[2] Can be pyrophoric and requires careful handling. May require higher temperatures and pressures.[5] |
| Ruthenium on Carbon (Ru/C) | H₂ (gas) | Ethanol | 50 - 80 | 4 - 12 | 80-90% | Known for its high activity and selectivity in various hydrogenation reactions.[6][7] |
| Iron (Fe) based catalysts | Hydrazine hydrate | Ethanol | 80 | 2 - 6 | >90% | An inexpensive and environmentally benign option. Transfer hydrogenation with hydrazine is a common approach.[8][9] |
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations & Selectivity |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 - 24 | 85-95% | A versatile and widely used catalyst system for amination reactions.[11] The ligand plays a crucial role in preventing side reactions. |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 12 - 24 | 80-90% | Another common catalyst system. The choice of base is important for achieving high yields. |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 100 | 18 - 24 | 75-85% | Effective for a range of aryl halides and amines. |
Experimental Protocols
Detailed methodologies for the key catalytic systems are outlined below. These protocols are representative and may require optimization for specific laboratory conditions and scales.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
2-Methyl-5-(trifluoromethyl)nitrobenzene
-
10% Palladium on Carbon (50% wet)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-Methyl-5-(trifluoromethyl)nitrobenzene (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (0.01 - 0.05 eq by weight of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
2-Chloro-4-(trifluoromethyl)-1-methylbenzene (or the corresponding bromide or iodide)
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Cesium Carbonate (2.0 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add 2-Chloro-4-(trifluoromethyl)-1-methylbenzene (1.0 eq) and the ammonia source (1.2 eq) to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of silica gel, washing with the organic solvent.
-
If a protected amine was used, perform the deprotection step (e.g., acid hydrolysis for benzophenone imine).
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Conclusion
The choice of catalyst for the synthesis of this compound depends on several factors including cost, desired yield, reaction time, and available equipment. For large-scale production, catalytic hydrogenation using palladium on carbon is often the preferred method due to its high efficiency and atom economy. However, for smaller scale synthesis or when the nitro-precursor is unavailable, the Buchwald-Hartwig amination offers a versatile and powerful alternative. Researchers should carefully consider the advantages and disadvantages of each catalytic system to select the most appropriate method for their specific needs.
References
- 1. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 8. Highly Efficient Iron-Based Catalyst for Light-Driven Selective Hydrogenation of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Confirming the Structure of Aromatic Amine Derivatives by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement in a molecule is paramount in the fields of medicinal chemistry and materials science. Single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state structures, providing unequivocal evidence of molecular conformation, stereochemistry, and intermolecular interactions. This guide offers a comparative framework for the structural analysis of substituted anilines, a class of compounds prevalent in pharmaceuticals and functional materials.
Performance Comparison: Crystallographic Data
The fundamental identity of a crystal structure is defined by its unit cell parameters and space group. The table below contrasts the crystallographic data for the anhydrous form of 2-Methyl-5-nitroaniline and its regioisomer, 5-Methyl-2-nitroaniline. When analyzing a new derivative, such as a hydrate or a polymorph, significant deviations in these parameters, particularly the unit cell volume and density, can confirm the presence of a new crystalline form. For instance, the inclusion of a solvent molecule in the crystal lattice would be expected to increase the unit cell volume.
Table 1: Crystallographic Data Comparison
| Parameter | 2-Methyl-5-nitroaniline (Anhydrous) | 5-Methyl-2-nitroaniline |
| CSD Refcode | AMBNIT10 | KEFYOK / KEFYOK01 (Polymorphs) |
| CCDC Number | 132061[1] | Not publicly available |
| Chemical Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Formula Weight | 152.15 | 152.15 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.963(2) | 7.528(2) |
| b (Å) | 15.346(3) | 6.059(2) |
| c (Å) | 6.208(1) | 16.204(4) |
| α (°) | 90 | 90 |
| β (°) | 96.03(2) | 97.43(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 754.4(3) | 731.5(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.340 | 1.383 |
Data for 2-Methyl-5-nitroaniline sourced from the Cambridge Structural Database.[1] Data for 5-Methyl-2-nitroaniline is representative of one of its polymorphs.[2][3]
Experimental Protocols
The following sections detail the standard methodologies for the synthesis, crystallization, and structural determination of substituted anilines via single-crystal X-ray diffraction.
Synthesis and Crystallization of Substituted Anilines
A common route for the synthesis of nitro-substituted methylanilines is the nitration of the corresponding toluidine isomer.[2] For example, 2-Methyl-5-nitroaniline can be synthesized by the controlled nitration of o-toluidine using a mixture of nitric and sulfuric acids.[2] The crude product is typically purified by recrystallization.
The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. A widely used method is the slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[2][3] The goal is to obtain well-formed, defect-free crystals, typically in the size range of 0.1-0.3 mm.[2]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of a compound.[2]
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[2] To prevent solvent loss from solvated crystals, this procedure may be performed in a humidified atmosphere or by coating the crystal in an inert oil.[2]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson techniques. This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate crystal structure.
Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from compound synthesis to final structure validation and comparison.
Caption: Workflow for Crystal Structure Determination and Validation.
By following this structured approach of synthesis, crystallization, and single-crystal X-ray diffraction, researchers can unambiguously determine the crystal structures of novel 2-Methyl-5-(trifluoromethyl)aniline derivatives. The comparative data and protocols provided herein offer a robust framework for validating these structures against known compounds and isomers.
References
Comparative Analysis of 2-Methyl-5-(trifluoromethyl)aniline and Structural Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds is a critical step. This guide provides a comprehensive cross-validation of experimental results for 2-Methyl-5-(trifluoromethyl)aniline and its structural isomers, 3,5-Bis(trifluoromethyl)aniline and 4-Amino-3-methylbenzonitrile. The data presented herein, including physicochemical properties, spectroscopic analyses, and biological activities, is intended to facilitate informed decisions in medicinal chemistry and agrochemical research.
The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has been a highly successful strategy in the development of pharmaceuticals and agrochemicals. These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on this compound, a versatile intermediate, and compares its experimental data with two structurally related alternatives to highlight the impact of substituent placement on their chemical and biological profiles.
Physicochemical Properties: A Comparative Overview
A summary of the key physicochemical properties of this compound and its comparators is presented below. These properties are fundamental to understanding the compounds' behavior in various experimental settings.
| Property | This compound | 3,5-Bis(trifluoromethyl)aniline | 4-Amino-3-methylbenzonitrile |
| Molecular Formula | C₈H₈F₃N | C₈H₅F₆N | C₈H₈N₂ |
| Molecular Weight | 175.15 g/mol | 229.12 g/mol [2] | 132.16 g/mol [3] |
| Appearance | Solid | Clear colorless to yellow to yellow-brown or pale brown liquid[2] | - |
| Melting Point | - | - | - |
| Boiling Point | - | 85 °C/15 mmHg[4] | - |
| Purity | 98% | ≥97.5% (GC)[2] | - |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | - | - |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In related N-methyl-trifluoromethylaniline derivatives, proton signals for the methyl group typically appear as a quartet around 2.94-3.20 ppm, while aromatic protons resonate in the range of 7.21-7.38 ppm.[5] The specific chemical shifts for this compound would be influenced by the positions of the methyl and trifluoromethyl groups on the aniline ring.
-
¹³C NMR: The carbon attached to the trifluoromethyl group exhibits a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling, typically observed around 124 ppm (J = 254.3 Hz).[5] Aromatic carbons resonate in the region of 115-142 ppm, and the methyl carbon signal would be expected in the aliphatic region.
Infrared (IR) Spectroscopy:
The FT-IR spectrum of aniline derivatives is characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of the trifluoromethyl group would introduce strong C-F stretching bands, typically observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS):
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for anilines involve the loss of the amino group or cleavage of the aromatic ring. The presence of the trifluoromethyl group would also influence the fragmentation, potentially leading to the loss of CF₂ or CF₃ radicals.
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene.[6]
Experimental Protocol: Synthesis of this compound [6]
-
Dissolve 2-Methyl-5-trifluoromethylnitrobenzene (14.8 g) in ethanol (100 ml).
-
Add palladium on charcoal (10%; 0.5 g) as a catalyst.
-
Hydrogenate the mixture at ambient temperature and pressure.
-
Monitor the reaction until completion.
-
Filter the solution to remove the catalyst.
-
Evaporate the solvent to dryness to obtain this compound as a pale yellow oil (10.1 g).
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Biological Activity: A Comparative Perspective
Trifluoromethylated anilines have garnered significant interest for their potential biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity:
Several studies have highlighted the antimicrobial potential of trifluoromethyl aniline derivatives. For instance, certain pyrazole derivatives containing a 3,5-bis(trifluoromethyl)phenyl moiety have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[3] Another study on 68 aniline derivatives demonstrated that 2-iodo-4-trifluoromethylaniline exhibited antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi, with MIC values of 50 µg/mL against planktonic cells.[7][8] These findings suggest that the presence and position of the trifluoromethyl group can significantly influence the antimicrobial spectrum and potency.
Cytotoxicity:
The cytotoxic effects of trifluoromethyl-containing aniline derivatives against various cancer cell lines have been investigated. While specific IC50 values for this compound are not widely reported, data on analogous compounds provide valuable insights. For example, certain anilino-substituted quinazoline derivatives have shown IC50 values in the low micromolar range against skin carcinoma cell lines.[6] The primary mode of action for many of these compounds is believed to be the induction of apoptosis.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 500-600 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Diagram of the Cytotoxicity Testing Workflow:
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Herbicidal Activity:
Trifluoromethylaniline derivatives are also prominent in the agrochemical industry as herbicides. Trifluralin, a well-known herbicide, is a dinitroaniline derivative containing a trifluoromethyl group.[9] Its mechanism of action involves the inhibition of microtubule formation in plants, thereby disrupting cell division and root development.[9] The herbicidal activity of novel trifluoromethyl-containing compounds is often evaluated through growth inhibition assays on various weed species.
Structure-Activity Relationship and Signaling Pathways
The biological activity of trifluoromethylanilines is intrinsically linked to their molecular structure. The position of the trifluoromethyl and other substituents on the aniline ring can dramatically alter the compound's interaction with biological targets. For instance, the electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the aniline nitrogen, affecting its ability to form hydrogen bonds.
Apoptosis Signaling Pathway:
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. A simplified representation of a common apoptotic pathway is shown below. Trifluoromethyl-containing compounds may trigger this pathway through various mechanisms, such as inducing cellular stress or directly interacting with proteins involved in apoptosis regulation.
Caption: A simplified diagram of a common apoptosis signaling pathway.
This comparative guide underscores the importance of detailed experimental validation in the selection and development of novel chemical entities. While this compound presents a valuable scaffold, a thorough investigation of its biological activity and a direct comparison with its isomers under consistent experimental conditions are warranted to fully elucidate its potential.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,5-Bis(trifluoromethyl)aniline, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Trifluoromethyl-Containing Aniline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of a series of trifluoromethyl-containing aniline derivatives against a standard chemotherapeutic agent. The data presented is intended to support researchers in the field of oncology and drug discovery by offering insights into the potential of these compounds as novel anticancer agents. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to facilitate the replication and further investigation of these findings.
Introduction to Trifluoromethyl-Aniline Derivatives in Cancer Research
The 2-Methyl-5-(trifluoromethyl)aniline scaffold and its derivatives are of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design. This guide focuses on the cytotoxic effects of a class of compounds, 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which incorporate a trifluoromethyl-aniline-like motif. Their performance is benchmarked against dacarbazine, a conventional chemotherapeutic agent used in the treatment of melanoma.
Data Presentation: Cytotoxicity in A375 Human Melanoma Cells
The following table summarizes the in vitro cytotoxic activity of a series of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against the A375 human melanoma cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater cytotoxic potency. For comparison, the IC50 value for the standard chemotherapeutic drug, dacarbazine, is also included.
| Compound ID | Structure | IC50 (µM) on A375 Cells |
| 3a | 7-chloro-3-ethyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | >50 |
| 3b | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 25.4 |
| 3c | 7-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 28.3 |
| 3d | 7-chloro-3-(4-chlorophenyl)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 29.1 |
| Dacarbazine | Standard Chemotherapeutic Agent | ~1113[3] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
A375 human melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and Dacarbazine
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds and dacarbazine are dissolved in DMSO to create stock solutions. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the wells. Control wells receive medium with DMSO at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often implicated in cancer progression and as targets for anticancer therapies.
Caption: EGFR Signaling Pathway leading to cell proliferation.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cytotoxic performance of the test compounds.
Caption: Workflow for Cytotoxicity Assessment.
Conclusion
The presented data indicates that several 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives exhibit significant cytotoxic activity against the A375 human melanoma cell line. Notably, compounds 3b , 3c , and 3d show IC50 values in the micromolar range, demonstrating considerably higher potency than the standard chemotherapeutic agent dacarbazine. These findings highlight the potential of this chemical scaffold as a starting point for the development of novel and more effective anticancer agents. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the efficacy and selectivity of these trifluoromethyl-containing aniline derivatives. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support and encourage such future research endeavors.
References
The Isomeric Landscape: How Positional Changes in Methyl-Trifluoromethyl-Anilines Dictate Physicochemical and Biological Properties
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isomeric substitution is paramount. In the realm of medicinal chemistry and materials science, methyl-trifluoromethyl-anilines are a class of compounds where the positional interplay between a methyl and a trifluoromethyl group on the aniline ring can drastically alter key properties. This guide provides a comprehensive comparison of these isomers, summarizing available experimental and predicted data to illuminate the structure-property relationships that govern their behavior.
The strategic incorporation of a trifluoromethyl group is a well-established method for enhancing the metabolic stability and lipophilicity of drug candidates.[1][2] When combined with a methyl group, the resulting isomeric variations of methyl-trifluoromethyl-aniline offer a nuanced toolkit for fine-tuning molecular characteristics. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating (via hyperconjugation) and steric effects of the methyl group create a unique electronic and steric environment depending on their relative positions. This guide delves into how these positional differences manifest in the physicochemical properties, spectroscopic signatures, and biological implications of these versatile compounds.
Physicochemical Properties: A Tale of Two Substituents
The acidity (pKa), lipophilicity (logP), and polarity (dipole moment) of methyl-trifluoromethyl-aniline isomers are critically influenced by the electronic tug-of-war between the methyl and trifluoromethyl groups.
| Isomer | Predicted pKa | Calculated logP | Dipole Moment (Debye) |
| 2-Methyl-3-(trifluoromethyl)aniline | 3.23[3] | 2.60[4] | Data not available |
| 2-Methyl-4-(trifluoromethyl)aniline | 2.62[1] | Data not available | Data not available |
| 2-Methyl-5-(trifluoromethyl)aniline | Data not available | Data not available | Data not available |
| 3-Methyl-4-(trifluoromethyl)aniline | Data not available | Data not available | Data not available |
| 4-Methyl-3-(trifluoromethyl)aniline | 3.81[5][6] | Data not available | Data not available |
| 4-(Trifluoromethyl)aniline | 2.45 (experimental)[7] | 2.4 (computed)[8] | 4.3 (for p-isomer)[9] |
Note: The pKa values are for the protonated amine. A lower pKa indicates a less basic aniline.
The strong electron-withdrawing effect of the trifluoromethyl group generally decreases the basicity of the aniline nitrogen, resulting in lower pKa values compared to aniline (pKa ≈ 4.6). The position of the electron-donating methyl group can modulate this effect. For instance, the predicted pKa of 4-methyl-3-(trifluoromethyl)aniline is higher than that of 2-methyl-3-(trifluoromethyl)aniline, suggesting that the para-methyl group's electron-donating effect more effectively counteracts the trifluoromethyl group's influence.[3][5]
Lipophilicity, as indicated by logP, is expected to be significant for all isomers due to the presence of the trifluoromethyl group. The calculated logP for 2-methyl-3-(trifluoromethyl)aniline is 2.60, indicating a preference for lipid environments.[4]
The dipole moment is a measure of the molecule's overall polarity. For comparison, p-(trifluoromethyl)aniline has a significantly larger dipole moment (4.3 D) than aniline (1.3 D), indicating a substantial increase in polarity due to the trifluoromethyl group.[9] The relative positioning of the methyl group in the isomers of methyl-trifluoromethyl-aniline will further influence the magnitude and vector of the dipole moment.
Spectroscopic and Chromatographic Fingerprints
The isomeric differences are also clearly reflected in their spectroscopic and chromatographic profiles, providing essential tools for their differentiation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the substituents. For example, in the ¹H NMR spectra of trifluoromethylaniline isomers, the aromatic protons show distinct splitting patterns and chemical shifts depending on the position of the trifluoromethyl group.[10] Similar differentiation can be expected for the methyl-trifluoromethyl-aniline isomers, with the methyl protons providing an additional diagnostic singlet.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an effective method for separating the volatile methyl-trifluoromethyl-aniline isomers.[11] The retention time of each isomer will depend on its volatility and interaction with the stationary phase of the GC column. Coupling the gas chromatograph to a mass spectrometer allows for the determination of the molecular weight (which is the same for all isomers) and analysis of the fragmentation patterns, which can provide further structural information for isomer identification.[12]
Isomeric Effects on Reactivity, Stability, and Biological Activity
The positional arrangement of the methyl and trifluoromethyl groups has profound implications for the chemical reactivity, metabolic stability, and biological activity of these anilines.
Chemical Reactivity
The nucleophilicity of the aniline nitrogen and the susceptibility of the aromatic ring to electrophilic substitution are modulated by the isomeric positions of the substituents. For instance, 2-methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of the analgesic compound flunixin.[13] The specific arrangement of the substituents in this isomer is crucial for the desired reactivity in the subsequent synthetic steps. The synthesis of various aniline-based compounds often requires specific isomers to achieve the target molecule.[14][15]
Metabolic Stability
The introduction of a trifluoromethyl group is a common strategy to block metabolic oxidation and enhance the stability of drug candidates.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group resistant to cleavage by metabolic enzymes like cytochrome P450s. While all methyl-trifluoromethyl-aniline isomers are expected to exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, the position of the methyl group, a potential site of metabolism, will influence the overall metabolic profile. An in vitro microsomal stability assay is a standard method to experimentally determine and compare the metabolic stability of these isomers.[16][17]
Biological Activity and Toxicity
Derivatives of trifluoromethylanilines have been investigated for various biological activities, including anticancer and antimicrobial effects.[18] The cytotoxicity of these compounds can be assessed using assays such as the MTT assay.[18] The specific isomeric form can significantly impact the biological activity and toxicological profile. For example, the toxicity of aniline and its methylated isomers (toluidines) varies depending on the position of the methyl group.[19] Safety data for 2-methyl-3-(trifluoromethyl)aniline indicates that it can cause skin and eye irritation and may cause respiratory irritation.[20] It is crucial to assess the toxicological profile of each isomer individually.
Experimental Protocols
Detailed methodologies are essential for the accurate determination and comparison of the properties of methyl-trifluoromethyl-aniline isomers.
Determination of pKa
The pKa of aniline derivatives can be determined experimentally by potentiometric titration or spectrophotometrically. Computational methods, such as those employing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), can also provide reliable predicted pKa values.
Determination of logP (Lipophilicity)
The shake-flask method is the gold standard for experimental logP determination. A solution of the compound in a biphasic system of n-octanol and water is shaken until equilibrium is reached. The concentration of the compound in each phase is then measured, typically by UV-Vis spectroscopy or HPLC, to calculate the partition coefficient.
In Vitro Metabolic Stability Assay
This assay typically involves incubating the test compound with liver microsomes (which contain key metabolic enzymes) and a cofactor such as NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, the half-life (t½) and intrinsic clearance (Clint) can be calculated to quantify metabolic stability.[21][22]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay to assess cell viability. Cancer cells are treated with varying concentrations of the test compounds. After a set incubation period, MTT reagent is added, which is converted by viable cells into a colored formazan product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[18]
Visualizing the Isomeric Landscape
The following diagrams illustrate the structural relationships between the isomers and a general workflow for their characterization.
Caption: Structural relationships of methyl-trifluoromethyl-aniline isomers.
Caption: General experimental workflow for isomer comparison.
References
- 1. 2-Methyl-4-(trifluoromethyl) aniline CAS#: 67169-22-6 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]
- 6. 4-Methyl-3-(trifluoromethyl)aniline manufacturers and suppliers in india [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The dipole moments of aniline, p-(trifluoromethyl)aniline, and (trifluoro.. [askfilo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 14. Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. lobachemie.com [lobachemie.com]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Comparative Review of 2-Methyl-5-(trifluoromethyl)aniline in the Synthesis of Pyrazole Carboxamide Fungicides
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical and pharmaceutical design. This guide provides a comprehensive literature review on the applications of 2-Methyl-5-(trifluoromethyl)aniline, a key building block in the synthesis of potent fungicidal agents. Through a comparative analysis with its non-fluorinated analogue, this report highlights the significant impact of the trifluoromethyl (-CF3) group on synthetic efficiency and biological activity, supported by experimental data and detailed protocols.
The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make this compound a valuable intermediate in the development of specialized chemicals.[1][2] Its primary application lies in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of pathogenic fungi.[1][3]
Comparative Synthesis and Performance of Pyrazole Carboxamides
The synthesis of N-aryl pyrazole carboxamides typically involves the coupling reaction between a pyrazole-carboxylic acid derivative and an aniline. To objectively assess the contribution of the trifluoromethyl group, this guide focuses on the synthesis and fungicidal efficacy of N-(2-methyl-5-(trifluoromethyl)phenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide and its non-trifluoromethylated counterpart, N-(o-tolyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-1,3-dimethyl-1H-pyrazole-4-carboxamides:
A solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 mmol) in an anhydrous solvent (e.g., dichloromethane, THF) is added dropwise to a stirred solution of the corresponding aniline derivative (1.0 mmol) and a base (e.g., triethylamine, pyridine) (1.2 mmol) in the same anhydrous solvent at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours). Upon completion, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N-aryl pyrazole carboxamide.
Synthesis of the Trifluoromethylated Analogue:
In a specific example for a related compound, to a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, a solution of a substituted aromatic acid chloride (3.1 mmol) in dichloromethane (5ml) was added. The reaction mixture was stirred at room temperature for 1 hour. After completion, the organic layer was washed with water, separated, and concentrated to afford the crude material, which was then purified.[4]
Synthesis of the Non-Trifluoromethylated Analogue:
A similar protocol would be followed, substituting 2-methylaniline for this compound.
Data Presentation: A Quantitative Comparison
The true advantage of incorporating the trifluoromethyl group becomes evident when examining the biological activity of the resulting fungicides. The trifluoromethyl group often leads to a significant increase in fungicidal potency.
| Compound | Target Fungi | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) |
| A trifluoromethyl-pyrazole-carboxamide derivative (T3) | Gibberella zeae | 14.7 | Hymexazol | 30.2 |
| Cytospora mandshurica | 21.1 | Hymexazol | 47.3 | |
| Fusarium oxysporum | 32.7 | Hymexazol | 42.5 | |
| Another trifluoromethyl-pyrazole-carboxamide derivative (7a) | Gibberella zea | 1.8 | Penthiopyrad | >50 |
| A trifluoromethyl-isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | Carbendazol | Not specified |
Table 1: Comparative in vitro fungicidal activity (EC50) of various trifluoromethylated pyrazole carboxamide derivatives against pathogenic fungi.[1][5][6]
The data clearly indicates that trifluoromethyl-containing pyrazole carboxamides exhibit potent fungicidal activity, often surpassing that of commercial standards. For instance, compound T3 showed significantly better efficacy against Gibberella zeae, Cytospora mandshurica, and Fusarium oxysporum compared to hymexazol.[6] Similarly, compound 7a was markedly more effective against Gibberella zea than penthiopyrad.[1]
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial respiratory chain.[1][3] By blocking the activity of SDH, these fungicides disrupt the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[3] The trifluoromethyl group is believed to enhance the binding affinity of the inhibitor to the active site of the SDH enzyme.
Below is a diagram illustrating the experimental workflow for synthesizing N-Aryl Pyrazole Carboxamides and the mechanism of action of the resulting fungicide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methyl-5-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-5-(trifluoromethyl)aniline (CAS RN: 25449-96-1).
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of a substance is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C8H8F3N |
| Molecular Weight | 175.15 g/mol |
| Appearance | White to Yellow to Orange powder to lump |
| Melting Point | 38.0 to 42.0 °C |
| Storage Temperature | Refrigerated (0-10°C)[1] |
Hazard Information and Safety Precautions
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory to prevent exposure and ensure a safe working environment.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area.[2][4] If dust or aerosols are generated, a local exhaust system is recommended.[2]
Storage:
-
Store in a tightly closed container in a cool, dark, and well-ventilated area.[2][4]
-
Keep away from incompatible materials such as oxidizing agents.[2]
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: Prevent the spill from spreading and entering drains.
-
Absorption: Absorb the spilled material with an inert absorbent such as sand, vermiculite, or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan: Step-by-Step Guide
The disposal of this compound must comply with all local, state, and federal regulations. As a halogenated organic compound, it requires special handling.
-
Waste Identification: This chemical is classified as a hazardous waste.
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., absorbents, PPE) in a dedicated, properly labeled, and sealed container. Crucially, keep this halogenated waste separate from non-halogenated solvent waste to facilitate proper disposal and recycling streams.[5][6]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, following the storage guidelines mentioned above.
-
Engage a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[7] Provide them with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the disposal company used, in accordance with your institution's policies and regulatory requirements.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. This compound | 25449-96-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ethz.ch [ethz.ch]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-Methyl-5-(trifluoromethyl)aniline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed or in contact with skin, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[2][3]
Signal Word: Warning[2] or Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H331: Toxic if inhaled.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Use materials such as nitrile rubber, neoprene, or butyl rubber.[5][6] Always inspect gloves for leaks before use and wash hands thoroughly after removal.[5][7] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield may be necessary where there is a splash potential.[6] |
| Skin and Body Protection | Protective clothing | Wear a long-sleeved shirt, long pants, and a lab coat.[8] For larger quantities or increased exposure risk, chemical-resistant coveralls or an apron should be used.[5][8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation is experienced.[1] An organic vapor cartridge with a particulate filter (e.g., OV/P100) is recommended.[6] |
| Footwear | Closed-toe, chemical-resistant boots | Pant legs should be worn outside of boots to prevent chemicals from entering.[7][8] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps.
Caption: A stepwise workflow for safely handling this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them at rest in a comfortable breathing position.[9] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[10] Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[10] |
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: A clear, step-by-step guide for responding to a chemical spill.
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Store in a dark place.[9]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[9]
-
Waste from residues should be entrusted to a licensed waste disposal company.[11]
-
Do not allow the chemical to enter drains or water sources.[4][12] Contaminated packaging should be completely emptied before disposal.[11]
By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. mytrainingbc.ca [mytrainingbc.ca]
- 8. MSU Extension | Montana State University [apps.msuextension.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
